molecular formula C8H4LiNO2S B2782581 Lithium;1,3-benzothiazole-2-carboxylate CAS No. 1359706-28-7

Lithium;1,3-benzothiazole-2-carboxylate

Cat. No.: B2782581
CAS No.: 1359706-28-7
M. Wt: 185.13
InChI Key: UUVDQMYRPUHXPB-UHFFFAOYSA-N
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Description

Lithium;1,3-benzothiazole-2-carboxylate is a useful research compound. Its molecular formula is C8H4LiNO2S and its molecular weight is 185.13. The purity is usually 95%.
BenchChem offers high-quality Lithium;1,3-benzothiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium;1,3-benzothiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S.Li/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSIWUUOKQHBHH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C2C(=C1)N=C(S2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benzothiazole-2-carboxylic acid lithium salt (CAS No. 1359706-28-7) for Researchers and Drug Development Professionals

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in modern medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, Benzothiazole-2-carboxylic acid lithium salt, providing a comprehensive overview of its synthesis, physicochemical properties, and potential therapeutic applications, with a particular emphasis on its role as a modulator of critical signaling pathways in cancer.

Synthesis and Physicochemical Characterization

The synthesis of benzothiazole-2-carboxylic acid lithium salt is a multi-step process that begins with the formation of the parent carboxylic acid, followed by its conversion to the corresponding lithium salt.

Synthesis of Benzothiazole-2-carboxylic acid

A common and efficient method for the synthesis of benzothiazole-2-carboxylic acid involves the oxidation of 2-methylbenzothiazole.[2][3] This approach is favored due to the commercial availability of the starting material and the robustness of the oxidation reaction.

G cluster_0 Synthesis of Benzothiazole-2-carboxylic acid 2-Methylbenzothiazole 2-Methylbenzothiazole Reaction Reaction 2-Methylbenzothiazole->Reaction Starting Material Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Reaction e.g., KMnO4 Benzothiazole-2-carboxylic_acid Benzothiazole-2-carboxylic_acid Reaction->Benzothiazole-2-carboxylic_acid Oxidation

Caption: Workflow for the synthesis of Benzothiazole-2-carboxylic acid.

Experimental Protocol: Oxidation of 2-Methylbenzothiazole

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylbenzothiazole in a suitable solvent system, such as a mixture of water and ethanol.[2]

  • Addition of Base and Oxidant: Add a base, such as sodium hydroxide, to the solution.[2] Slowly add an aqueous solution of a strong oxidizing agent, like potassium permanganate, to the reaction mixture. The temperature should be carefully monitored and controlled.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and quench any remaining oxidant. Filter the mixture to remove any solid byproducts.

  • Acidification and Isolation: Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the benzothiazole-2-carboxylic acid. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Preparation of Benzothiazole-2-carboxylic acid lithium salt

The lithium salt is readily prepared by neutralizing the carboxylic acid with a lithium base.[4]

G cluster_1 Formation of Lithium Salt Benzothiazole-2-carboxylic_acid Benzothiazole-2-carboxylic_acid Neutralization Neutralization Benzothiazole-2-carboxylic_acid->Neutralization Acid Lithium_Base Lithium_Base Lithium_Base->Neutralization e.g., LiOH Lithium_Salt Lithium_Salt Neutralization->Lithium_Salt Salt Formation

Caption: General scheme for the preparation of the lithium salt.

Experimental Protocol: Synthesis of Benzothiazole-2-carboxylic acid lithium salt

  • Dissolution: Suspend benzothiazole-2-carboxylic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Neutralization: Add a stoichiometric amount of a lithium base, for instance, lithium hydroxide monohydrate, dissolved in water.

  • Isolation: Stir the mixture until a clear solution is obtained. The solvent can then be removed under reduced pressure to yield the solid lithium salt. The product can be further purified by recrystallization.

Physicochemical Properties

The physicochemical properties of both the parent acid and its lithium salt are crucial for their handling, formulation, and biological activity.

PropertyBenzothiazole-2-carboxylic acidBenzothiazole-2-carboxylic acid lithium salt
CAS Number 3622-04-6[5]1359706-28-7
Molecular Formula C₈H₅NO₂SC₈H₄LiNO₂S
Molecular Weight 179.19 g/mol 185.13 g/mol
Appearance White to off-white solid[6]White to off-white solid
Melting Point Not availableNot available
Solubility Sparingly soluble in waterExpected to have higher aqueous solubility than the parent acid.[4]

Biological Applications in Drug Discovery

Benzothiazole derivatives have emerged as a promising class of compounds in drug discovery, with a particular focus on oncology. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.[1][7]

Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[8] Several studies have demonstrated that benzothiazole derivatives can effectively inhibit this pathway, leading to a reduction in tumor growth.[7]

G cluster_0 PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Inhibits Apoptosis Cell_Growth_Proliferation Cell_Growth_Proliferation mTORC1->Cell_Growth_Proliferation Promotes Benzothiazole_Derivative Benzothiazole-2-carboxylic acid lithium salt Benzothiazole_Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.

Illustrative Anticancer Activity of Benzothiazole Derivatives

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
PI3Kβ InhibitorsProstate (PC-3)Not specified, but potent[1]
N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamidesProstate (PC3)<0.075[9]
Substituted Pyrimidine BenzothiazolesVariousPotent, with good % growth inhibition[10]
Oxothiazolidine BenzothiazolesHeLa9.76[11]

Note: The data presented in this table is for structurally related benzothiazole derivatives and is intended to be illustrative of the potential of this class of compounds. Specific testing of benzothiazole-2-carboxylic acid lithium salt is required to determine its precise activity.

Conclusion and Future Perspectives

Benzothiazole-2-carboxylic acid lithium salt is a compound of significant interest for researchers in drug discovery. Its synthesis is achievable through established chemical transformations, and its structural scaffold is associated with potent biological activities, particularly in the realm of oncology. The inhibition of the PI3K/Akt/mTOR signaling pathway by benzothiazole derivatives highlights a clear mechanism of action that warrants further investigation for this specific lithium salt. Future studies should focus on the detailed biological evaluation of benzothiazole-2-carboxylic acid lithium salt, including in vitro and in vivo efficacy studies, to fully elucidate its therapeutic potential.

References

  • A Review on Anticancer Potentials of Benzothiazole Derivatives. (n.d.). Bentham Science. Retrieved February 12, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (2016). Molecules, 21(11), 1493. Retrieved February 12, 2026, from [Link]

  • Preparation method of benzothiazole-2-carboxylic acid. (2015). Google Patents.
  • High-purity lithium carboxylate crystal, production method thereof and use thereof. (2005). Google Patents.
  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (2021). International Journal of Molecular Sciences, 22(5), 2718. Retrieved February 12, 2026, from [Link]

  • Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. (2011). Journal of Medicinal Chemistry, 54(8), 2841-2857. Retrieved February 12, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-280. Retrieved February 12, 2026, from [Link]

  • Carboxylic Acid Salts. (n.d.). Science of Synthesis. Retrieved February 12, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-280. Retrieved February 12, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-280. Retrieved February 12, 2026, from [Link]

  • High purity lithium carboxylate crystal and method for producing the same. (2008). Google Patents.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics, 1-16. Retrieved February 12, 2026, from [Link]

  • Synthesis of benzothiazoles. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • On the Reaction between Methyllithium and Carboxylic Acids. (1950). Acta Chemica Scandinavica, 4, 782-786. Retrieved February 12, 2026, from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules, 27(15), 4983. Retrieved February 12, 2026, from [Link]

  • Structures and the observed ic 50 values of the synthesized benzothiazole derivatives for hGStP1-1. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. (2001). The Journal of Organic Chemistry, 66(17), 5859-5862. Retrieved February 12, 2026, from [Link]

  • Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. (2001). The Journal of Organic Chemistry, 66(17), 5859-5862. Retrieved February 12, 2026, from [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2014). The Journal of Organic Chemistry, 79(10), 4583-4591. Retrieved February 12, 2026, from [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2020). Catalysts, 10(10), 1148. Retrieved February 12, 2026, from [Link]

Sources

An In-depth Technical Guide to Lithium Benzo[d]thiazole-2-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Lithium Benzo[d]thiazole-2-carboxylate, a compound of significant interest to the scientific community, particularly those in drug discovery and development. We will delve into its fundamental properties, synthesis pathways, and the burgeoning research into its applications as a potential therapeutic agent.

Core Molecular and Physical Properties

Lithium benzo[d]thiazole-2-carboxylate is the lithium salt of benzothiazole-2-carboxylic acid. The introduction of the lithium cation enhances the salt's solubility and stability, making it a more viable candidate for various research applications compared to its parent acid. The foundational characteristics of this compound are summarized below.

IdentifierValueReference
Molecular Formula C₈H₄LiNO₂S[1]
Molecular Weight 185.13 g/mol [1]
CAS Number 1359706-28-7[1]
Parent Acid Benzothiazole-2-carboxylic acid[2]
Parent Acid pKa 2.63[3]

The structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring, with a carboxylate group at the 2-position, forming a salt with a lithium ion.

G start Start: 2-Methylbenzothiazole reagents Add Oxidant (e.g., KMnO4) & Base (e.g., NaOH) in Aqueous/Ethanol Solvent start->reagents reaction Heat Reaction Mixture (e.g., 40-140°C for 2-12h) reagents->reaction acidify Cool and Acidify (e.g., with HCl) reaction->acidify precipitate Precipitation of Benzothiazole-2-carboxylic Acid acidify->precipitate purify Filter and Purify (e.g., Recrystallization) precipitate->purify end Product: Pure Benzothiazole- 2-carboxylic Acid purify->end

Caption: General workflow for the synthesis of Benzothiazole-2-carboxylic Acid.

Formation of the Lithium Salt

The conversion to the lithium salt is a standard acid-base neutralization.

Experimental Protocol:

  • Dissolution: Suspend the purified Benzothiazole-2-carboxylic acid in a suitable solvent, such as ethanol or methanol.

  • Titration: Add a stoichiometric equivalent of a lithium base (e.g., lithium hydroxide or lithium carbonate) dissolved in water or ethanol. The addition should be done portion-wise with stirring.

  • Monitoring: Monitor the reaction pH. The endpoint is reached at neutral pH (approx. 7.0).

  • Isolation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Drying: Dry the resulting white solid under a vacuum to yield pure Lithium Benzo[d]thiazole-2-carboxylate.

Applications in Drug Development and Research

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. [4][5]Derivatives have been extensively studied as anticancer, antimicrobial, and anti-inflammatory agents. [5][6]The carboxylate moiety at the 2-position can serve as a key interaction point with biological targets or as a handle for further chemical modification.

Antimicrobial Activity: A Promising Frontier

A significant body of research points to benzothiazole derivatives as potent antimicrobial agents against both Gram-positive and Gram-negative bacteria. [4][7]Their mechanism of action often involves the inhibition of essential bacterial enzymes that are absent or structurally distinct in humans, providing a basis for selective toxicity.

Mechanism of Action: DHFR Inhibition

One of the most well-documented targets for benzothiazole derivatives is dihydrofolate reductase (DHFR) . [8][9][10]This enzyme is critical for the synthesis of tetrahydrofolate, a precursor required for the production of nucleotides and certain amino acids. Inhibiting DHFR effectively halts DNA synthesis and repair, leading to bacterial cell death. [10] The benzothiazole scaffold can act as a bioisostere for the natural pteridine ring of folic acid, allowing it to bind to the active site of DHFR. Molecular docking studies have shown that these derivatives can form hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site, preventing the binding of the natural substrate, dihydrofolate. [1][8]

cluster_pathway Bacterial Folate Synthesis Pathway DHPS Dihydropteroate Synthase (DHPS) DHF Dihydrofolate DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate DHFR->THF PABA PABA PABA->DHPS DHF->DHFR DNA DNA Synthesis THF->DNA Benzothiazole Benzothiazole Derivatives Benzothiazole->DHFR Inhibition

Caption: Inhibition of the bacterial folate pathway by benzothiazole derivatives.

Other reported mechanisms for the antimicrobial action of benzothiazoles include the inhibition of:

  • Dihydropteroate Synthase (DHPS): Another key enzyme in the folate pathway. [11][12]* DNA Gyrase: An enzyme essential for DNA replication. [11]* Dihydroorotase: An enzyme involved in pyrimidine synthesis. [1][11] The broad-spectrum potential and multiple mechanisms of action make benzothiazole-based compounds, including lithium benzo[d]thiazole-2-carboxylate, highly attractive leads for the development of new antibiotics to combat antimicrobial resistance. [7][11]

Safety and Handling

While specific safety data for Lithium Benzo[d]thiazole-2-carboxylate is not widely available, information on the parent benzothiazole class provides guidance. Benzothiazoles can be toxic if swallowed or in contact with skin and may cause serious eye irritation. [13]They are also considered harmful if inhaled. [13][14] Standard Laboratory Precautions:

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. [13][15]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. [14]* Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. [13][14]* Storage: Store in a tightly sealed container in a cool, dry, and locked-up place. [13]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [13]

Conclusion and Future Outlook

Lithium Benzo[d]thiazole-2-carboxylate is a well-defined chemical entity with a straightforward synthesis. Its true value lies in its potential as a building block and a lead compound in drug discovery. The benzothiazole core is a proven pharmacophore, particularly in the development of novel antimicrobial agents that target essential bacterial enzymes like DHFR. The carboxylate functional group provides a versatile point for modification to optimize activity, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing a library of derivatives from this core structure and screening them against a panel of drug-resistant pathogens to unlock their full therapeutic potential.

References

  • Morsy, N. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. Available at: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC. Available at: [Link]

  • Photo-Augmented DHFR Inhibition: N-Methylbenzothiazole Derivatives against Resistant Gram ± Bacteria. (2025). ACS Publications. Available at: [Link]

  • Photo-Augmented DHFR Inhibition: N-Methylbenzothiazole Derivatives against Resistant Gram ± Bacteria. (2025). ACS Publications. Available at: [Link]

  • Chakraborti, A. K., et al.
  • Photo-Augmented DHFR Inhibition: N-Methylbenzothiazole Derivatives against Resistant Gram ± Bacteria. (2025). ResearchGate. Available at: [Link]

  • Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022). Bentham Science. Available at: [Link]

  • Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. (2025). ResearchGate. Available at: [Link]

  • Photo-Augmented DHFR Inhibition: N‑Methylbenzothiazole Derivatives against Resistant Gram ± Bacteria. (2025). ACS Figshare. Available at: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. Available at: [Link]

  • Preparation method of benzothiazole-2-carboxylic acid. (Patent). Google Patents.
  • Benzothiazole. Wikipedia. Available at: [Link]

  • Benzothiazole. LANXESS. Available at: [Link]

  • SAFETY DATA SHEET Benzothiazole. (2019). Synerzine. Available at: [Link]

  • Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Sci-Hub. Available at: [Link]

  • Synthesis of benzothiazole-2-carboxamidine derivatives. ResearchGate. Available at: [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]

  • Nomination Background: Benzothiazole (CASRN: 95-16-9). National Institute of Environmental Health Sciences. Available at: [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Benzothiazole derivatives in the design of antitumor agents. (2024). PubMed. Available at: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]

  • Synthesis and various biological activities of benzothiazole derivative. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PubMed. Available at: [Link]

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Technical Guide: Benzothiazole-2-Carboxylic Acid vs. Lithium Benzothiazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazole-2-carboxylic acid (BCA) and its Lithium salt (Li-BCA) represent two distinct functional states of the same pharmacophore. While the acid serves as the stable, storable precursor, the lithium salt is frequently the active synthetic species required for advanced transformations—specifically decarboxylative cross-couplings and radical functionalizations.

This guide delineates the critical physicochemical divergences, synthetic utilities, and handling protocols for these two forms, providing researchers with the rationale to select the correct species for medicinal chemistry and process development.

Part 1: Physicochemical Divergence

The fundamental difference lies in the protonation state of the carboxylic moiety, which dictates solubility, lattice energy, and stability.

Comparative Properties Table
PropertyBenzothiazole-2-carboxylic Acid (BCA)Lithium Benzothiazole-2-carboxylate (Li-BCA)
CAS Registry 3622-04-6N/A (Often generated in situ)
Molecular Weight 179.19 g/mol ~185.13 g/mol (anhydrous)
Physical State Crystalline Solid (Needles)Hygroscopic Powder / Amorphous Solid
pKa (COOH) ~1.2 - 2.0 (estimated)N/A (Fully dissociated)
Water Solubility Low (< 1 mg/mL)High (> 50 mg/mL)
Organic Solubility Soluble in DMSO, DMF, MeOHSoluble in Water, MeOH; Limited in DCM/Et2O
Thermal Stability Prone to decarboxylation >120°CGenerally higher thermal onset for decomp.
Hygroscopicity LowHigh (Requires desiccated storage)
Solubility & Stability Mechanics
  • The Acid (BCA): Exists as a hydrogen-bonded dimer in the solid state. This lattice energy confers stability but significantly reduces aqueous solubility. In solution, particularly at elevated temperatures (>100°C), the acid is prone to thermal decarboxylation to yield benzothiazole, a reaction driven by the relief of steric strain and the stability of the heteroaromatic product.

  • The Salt (Li-BCA): The lithium cation (

    
    ) disrupts the hydrogen-bonding network. Lithium carboxylates are unique among alkali salts due to the high charge density of 
    
    
    
    , which allows for significant solubility in polar aprotic solvents (like DMF or DMA) often used in cross-coupling reactions. This makes Li-BCA the preferred form for homogeneous catalysis.

Part 2: Synthetic Utility & Reactivity

The choice between BCA and Li-BCA is dictated by the reaction mechanism. The acid is used for standard nucleophilic substitutions, while the salt is the gateway to radical chemistry.

The Acid: Classical Nucleophilic Chemistry

BCA is primarily used when the carboxyl group needs to be retained or derivatized via standard


 or acyl substitution pathways.
  • Amide Coupling: Activation with EDCI/HOBt or HATU to form benzothiazole-2-carboxamides.

  • Esterification: Acid-catalyzed reaction with alcohols.[1]

The Lithium Salt: Decarboxylative Radical Chemistry

This is the high-value application. Li-BCA is a critical substrate for Minisci-type reactions and Decarboxylative Cross-Couplings .

Why Lithium? In radical decarboxylation (e.g., using Silver/Persulfate systems or Photoredox catalysis), the oxidation potential of the carboxylate anion (


) is significantly lower than that of the neutral acid (

).
  • Oxidation: The oxidant (e.g.,

    
    ) removes an electron from the carboxylate.
    
  • Decarboxylation: The resulting carboxyl radical (

    
    ) rapidly loses 
    
    
    
    to form the transient benzothiazole radical (
    
    
    ).
  • Coupling: The radical attacks a heteroarene or alkene.

Note: Lithium is often preferred over Sodium/Potassium in these protocols because Li-salts exhibit better solubility profiles in the organic/aqueous co-solvent mixtures (e.g., DMSO/H2O) required to solubilize organic electrophiles.

Visualizing the Reactivity Difference

ReactivityPathways Acid Benzothiazole-2-COOH (Acid) Salt Li-Benzothiazole-2-COO (Lithium Salt) Acid->Salt LiOH / Li2CO3 Deprotonation Amide Amide/Ester Derivatives Acid->Amide Coupling Agents (HATU/EDCI) Radical Benzothiazolyl Radical (Bt•) Salt->Radical Oxidative Decarboxylation (Ag+/S2O8 or Photoredox) Product C-C Coupled Product Radical->Product SOMO Reaction (Minisci)

Figure 1: Divergent synthetic pathways.[2] The Acid is a precursor for carbonyl retention; the Salt is the precursor for decarboxylative radical generation.

Part 3: Experimental Protocols

Protocol A: Synthesis of Lithium Benzothiazole-2-carboxylate

For use in decarboxylative couplings where in situ generation is insufficient.

Reagents:

  • Benzothiazole-2-carboxylic acid (1.0 equiv)

  • Lithium Hydroxide Monohydrate (

    
    ) (1.0 equiv)
    
  • Solvent: Methanol (HPLC grade)

Procedure:

  • Dissolution: Suspend Benzothiazole-2-carboxylic acid (1.79 g, 10 mmol) in Methanol (20 mL) at room temperature.

  • Neutralization: Prepare a solution of

    
     (0.42 g, 10 mmol) in minimal water (2 mL). Add this dropwise to the acid suspension.
    
  • Clarification: The suspension will clear as the lithium salt forms. Stir for 30 minutes.

  • Isolation: Concentrate the solution via rotary evaporation to ~5 mL. Add cold Diethyl Ether (50 mL) to precipitate the salt.

  • Drying: Filter the white solid and dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

    • Critical Step: Ensure complete drying. Residual water can quench radical reactions.

Protocol B: Comparative Solubility Test (Self-Validation)

To verify the identity of your material (Acid vs. Salt), perform this rapid biphasic test:

  • Take 10 mg of sample.

  • Add 1 mL Water and 1 mL Dichloromethane (DCM).

  • Shake vigorously.

    • Result A (Acid): Sample partitions into the DCM (organic) layer or remains as suspended solid at the interface.

    • Result B (Li-Salt): Sample dissolves completely in the Water (aqueous) layer.

Part 4: Safety & Handling

Stability Risks
  • Decarboxylation: Both forms can release

    
    .[3][4][5] The acid is particularly unstable at melting point. Do not heat dry solids above 100°C.
    
  • Storage: Store at 2-8°C. The Lithium salt is hygroscopic; moisture absorption alters stoichiometry, leading to errors in catalytic loading.

Toxicology
  • Benzothiazole Scaffold: Generally bioactive; potential irritant.

  • Lithium: Lithium salts have CNS activity. While the counter-ion dose in synthesis is low, avoid inhalation of dust.

References

  • BenchChem. (2025).[4][6] Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid in Solution: A Technical Guide. Retrieved from

  • Mondal, S., et al. (2020). Synthesis of Benzothiazoles via Photooxidative Decarboxylation of α-Keto Acids.[7] ResearchGate. Retrieved from

  • Master Organic Chemistry. Addition of Organolithiums to Carboxylic Acids. Retrieved from

  • Sigma-Aldrich. Benzothiazole-2-carboxylic acid Product Sheet. Retrieved from (Note: Representative link for sourcing).

  • Lu, P., et al. (2009).[8] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids.[8] Organic Letters.[3][8] Retrieved from

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The Pharmacological Versatility of Benzothiazole-2-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide range of biological targets to elicit diverse pharmacological responses. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This guide focuses specifically on the benzothiazole-2-carboxylate derivatives, a subclass that continues to yield promising lead compounds in the quest for novel therapeutics. Our objective is to provide researchers, scientists, and drug development professionals with an in-depth technical resource that not only outlines the biological activities of these compounds but also delves into the practical methodologies for their evaluation. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

I. The Benzothiazole Core: Synthetic Strategies and Chemical Plasticity

The therapeutic potential of benzothiazole derivatives is intrinsically linked to their synthetic accessibility and the ease with which their structure can be modified. The most prevalent and versatile method for constructing the benzothiazole core is the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds.[4][5] For the synthesis of benzothiazole-2-carboxylate esters and their corresponding amides, this typically involves reaction with oxalic acid derivatives or related synthons. The general synthetic pathway allows for the introduction of a wide array of substituents on both the benzene and thiazole rings, enabling the systematic exploration of structure-activity relationships (SAR).[6][7]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_derivatization Further Derivatization cluster_final_products Final Products 2-aminothiophenol 2-Aminothiophenol Condensation Condensation/ Cyclization 2-aminothiophenol->Condensation Oxalic_acid_derivative Oxalic Acid Derivative (e.g., diethyl oxalate) Oxalic_acid_derivative->Condensation Benzothiazole_ester Ethyl Benzothiazole-2-carboxylate Condensation->Benzothiazole_ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Benzothiazole_ester->Hydrazinolysis Amidation Amidation (Various Amines) Benzothiazole_ester->Amidation Benzothiazole_hydrazide Benzothiazole-2-carbohydrazide Hydrazinolysis->Benzothiazole_hydrazide Benzothiazole_amide Benzothiazole-2-carboxamide Derivatives Amidation->Benzothiazole_amide

Figure 1: General synthetic workflow for benzothiazole-2-carboxylate derivatives.

II. Anticancer Activity: Targeting Cell Proliferation and Survival

Benzothiazole derivatives have emerged as a significant class of compounds with potent anticancer activities against a range of human cancer cell lines, including those of the breast, colon, lung, and pancreas.[2][8] The mechanisms underlying their cytotoxicity are often multifactorial, involving the induction of apoptosis, inhibition of key enzymes like tyrosine kinases and topoisomerases, and modulation of critical signaling pathways.[9]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many benzothiazole-2-carboxylate derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[10] This is often mediated through the intrinsic mitochondrial pathway, which involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a cascade of caspase enzymes (e.g., caspase-3 and caspase-9) that execute the apoptotic process.[9] Furthermore, some derivatives have been shown to modulate the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis, and to interfere with signaling pathways such as NF-κB that are crucial for cancer cell survival.[9]

G Benzothiazole_Derivative Benzothiazole-2-carboxylate Derivative Mitochondrion Mitochondrion Benzothiazole_Derivative->Mitochondrion Stress Signal Bcl2 Bcl-2 Inhibition Benzothiazole_Derivative->Bcl2 Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Bcl2->Bax_Bak Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis G A 1. Seed cells in 96-well plate (5,000-10,000 cells/well) B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Treat cells with benzothiazole derivatives (serial dilutions) and vehicle control B->C D 4. Incubate for 24-72 hours C->D E 5. Add 10 µL MTT solution (5 mg/mL) D->E F 6. Incubate for 2-4 hours (purple formazan forms) E->F G 7. Remove medium, add 100 µL solubilization solution (e.g., DMSO) F->G H 8. Shake plate for 15 minutes G->H I 9. Read absorbance at 570 nm H->I J 10. Calculate % cell viability and IC50 I->J

Figure 3: Step-by-step workflow of the MTT assay for determining cell viability.

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic bacteria and fungi. Benzothiazole derivatives have been extensively investigated in this regard, with many compounds exhibiting significant inhibitory effects against a broad spectrum of microorganisms. [11][12][13]

Mechanism of Action

The antimicrobial mechanism of benzothiazole derivatives can vary. Some compounds are believed to interfere with microbial growth by inhibiting essential enzymes. For instance, molecular docking studies have suggested that certain benzothiazole derivatives may inhibit enzymes like E. coli MurB and 14α-lanosterol demethylase, which are crucial for bacterial cell wall synthesis and fungal ergosterol biosynthesis, respectively. [14]

Quantitative Data Summary: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzothiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [15]

Compound Type Microbial Strain MIC (µg/mL) Reference
Heteroarylated benzothiazole (2j) E. coli 0.23-0.94 [14]
Heteroarylated benzothiazole (2d) B. cereus 0.23 [14]
Heteroarylated benzothiazole (2d) Fungi 0.06-0.47 [14]
Benzothiazole-thiazole hybrid (4b) Various bacteria & fungi 3.90–15.63 [16]

| Copper-coordinated benzothiazole (Tz-02) | P. aeruginosa | 1 | [17]|

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent. [15][18] Principle: A standardized inoculum of the test microorganism is introduced into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the wells are visually inspected for microbial growth, and the MIC is determined as the lowest concentration of the agent that inhibits this growth. [18][19] Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. [20]2. Inoculum Preparation: From a fresh culture, prepare a standardized suspension of the test microorganism in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). [19]Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control well (medium and inoculum, no compound) and a negative control well (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 16-24 hours. [15]5. MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [18]

G A 1. Prepare 2-fold serial dilutions of benzothiazole derivative in broth C 3. Inoculate microtiter plate wells with diluted compound and inoculum A->C B 2. Prepare standardized microbial inoculum (0.5 McFarland standard) B->C D 4. Include growth and sterility controls C->D E 5. Incubate plate (e.g., 37°C for 18-24h) D->E F 6. Visually assess for turbidity (growth) E->F G 7. Determine MIC: lowest concentration with no visible growth F->G

Figure 4: Workflow for the broth microdilution antimicrobial susceptibility test.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Benzothiazole derivatives have shown promise as anti-inflammatory agents in various preclinical models. [14][21][22]

Mechanism of Action

The anti-inflammatory effects of benzothiazole derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can involve the downregulation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the suppression of pro-inflammatory cytokines such as TNF-α and IL-6, often through modulation of the NF-κB signaling pathway. [9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay for screening the acute anti-inflammatory activity of novel compounds. [23][24] Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). [25]The ability of a test compound to reduce the extent of this swelling compared to a control group is a measure of its anti-inflammatory potential. [26] Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the benzothiazole derivative orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., diclofenac). [21]3. Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for compound absorption, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal. [27]4. Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours). [23]5. Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.

G A 1. Acclimatize rodents B 2. Administer test compound, vehicle, or standard drug (e.g., Diclofenac) A->B C 3. Measure baseline paw volume B->C D 4. Inject carrageenan into hind paw C->D E 5. Measure paw volume at intervals (e.g., 1, 2, 3, 4 hours) D->E F 6. Calculate paw edema volume E->F G 7. Determine % inhibition of edema compared to control F->G

Figure 5: Experimental workflow for the carrageenan-induced paw edema assay.

V. Neuroprotective Activity: A Frontier in Neurodegenerative Disease Research

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing healthcare challenge. Emerging evidence suggests that benzothiazole derivatives, particularly 6-hydroxybenzothiazole-2-carboxamides, may offer neuroprotective benefits. [28][29]

Mechanism of Action

The neuroprotective mechanisms of these compounds are being actively investigated. One promising avenue is the inhibition of monoamine oxidase B (MAO-B), an enzyme whose activity is elevated in the brains of patients with neurodegenerative disorders and contributes to oxidative stress. [28]Additionally, some benzothiazole derivatives have been shown to inhibit the aggregation of pathological proteins like α-synuclein and tau, which are hallmarks of Parkinson's and Alzheimer's disease, respectively. [28]

Experimental Protocol: In Vitro Neuroprotection Assay

In vitro models are essential for the initial screening and mechanistic evaluation of potential neuroprotective agents. [30][31] Principle: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are exposed to a neurotoxin to induce cell death. [32]The ability of a test compound to rescue the cells from the toxic insult is a measure of its neuroprotective activity. Cell viability is typically assessed using the MTT assay. [32] Step-by-Step Methodology:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow the cells to adhere. [32]2. Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzothiazole derivative for a specified period (e.g., 2-24 hours). [32]3. Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent. Common agents include:

    • Hydrogen peroxide (H₂O₂): to model oxidative stress. [32] * 6-hydroxydopamine (6-OHDA): to model Parkinson's disease.

    • Amyloid-beta (Aβ) peptides: to model Alzheimer's disease. [32]4. Incubation: Co-incubate the cells with the test compound and the neurotoxin for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability: Assess cell viability using the MTT assay as described in the anticancer section.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells treated with the compound and neurotoxin to those treated with the neurotoxin alone.

G A 1. Seed neuronal cells (e.g., SH-SY5Y) in 96-well plate B 2. Pre-treat cells with benzothiazole derivative A->B C 3. Induce neurotoxicity with an agent (e.g., H₂O₂, Amyloid-beta) B->C D 4. Co-incubate for 24 hours C->D E 5. Assess cell viability (e.g., MTT assay) D->E F 6. Calculate % neuroprotection E->F

Figure 6: General workflow for an in vitro neuroprotection assay.

VI. Conclusion and Future Directions

The benzothiazole-2-carboxylate scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. Their demonstrated efficacy across a range of therapeutic areas, from oncology to infectious diseases and neurodegeneration, underscores their potential as a source of new medicines. The structure-activity relationship studies consistently reveal that subtle modifications to the core structure can lead to significant changes in biological activity, offering a fertile ground for medicinal chemists to optimize potency and selectivity.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new benzothiazole-2-carboxylate derivatives. By adhering to these standardized and self-validating methodologies, researchers can generate high-quality, reproducible data that will be crucial for advancing lead compounds through the drug development pipeline. Future research should continue to explore the vast chemical space around this scaffold, elucidate the molecular mechanisms underlying its diverse biological effects, and ultimately translate these fundamental discoveries into clinically effective therapies.

References

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Methodological & Application

Synthesis of 2-acylbenzothiazoles using lithium carboxylate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Robust Method for the Synthesis of 2-Acylbenzothiazoles via Lithium Carboxylate Intermediates

Introduction: The Significance of 2-Acylbenzothiazoles in Modern Drug Discovery

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities.[2][3][4] Within this important class of heterocycles, 2-acylbenzothiazoles represent a particularly valuable subclass. The ketone moiety at the C-2 position serves as a versatile synthetic handle for further molecular elaboration and can participate in critical binding interactions with biological targets. These compounds have been investigated as fluorogenic enzyme substrates for bacterial detection and are key intermediates in the synthesis of more complex pharmaceutical agents.[5]

Traditional methods for synthesizing 2-acylbenzothiazoles often involve the condensation of 2-aminothiophenol with carboxylic acids or their activated derivatives like acyl chlorides.[6][7][8] While effective, these routes can sometimes require harsh conditions, expensive catalysts, or pre-functionalized starting materials.[9][10] This application note details a highly efficient and direct approach utilizing the reaction of 2-lithiobenzothiazole with a carboxylic acid. The elegance of this method lies in its mechanism, which proceeds through an in situ generated lithium carboxylate, offering a streamlined path to these valuable compounds.

Mechanistic Rationale: The Role of the Lithium Carboxylate Intermediate

The core of this synthetic strategy is the reaction between an organolithium reagent (2-lithiobenzothiazole) and a carboxylic acid. This reaction is distinct from those involving more reactive acylating agents like acyl chlorides or anhydrides. A critical aspect of this transformation is the use of two equivalents of the organolithium species.

The reaction proceeds via a well-defined, two-step mechanism within a single pot:

  • Deprotonation and Formation of the Lithium Carboxylate: The first equivalent of the highly basic 2-lithiobenzothiazole acts as a strong base, rapidly deprotonating the carboxylic acid. This acid-base reaction is essentially irreversible and results in the formation of benzothiazole and the corresponding lithium carboxylate, which often precipitates from the reaction mixture.[11]

  • Nucleophilic Acyl Addition: The second equivalent of 2-lithiobenzothiazole then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the newly formed lithium carboxylate. This addition leads to a stable, dianionic tetrahedral intermediate. The stability of this intermediate is a key feature of the reaction, preventing over-addition to form a tertiary alcohol, a common side reaction with other organometallic reagents and more reactive acylating agents.

  • Acidic Workup and Product Formation: Upon completion of the reaction, an acidic workup quenches the dianionic intermediate, leading to the collapse of the tetrahedral structure, elimination of water from the initial hydrate, and formation of the final 2-acylbenzothiazole product.

This mechanism highlights the dual role of the 2-lithiobenzothiazole and the crucial intermediacy of the lithium carboxylate, which effectively tempers the reactivity of the acyl group, allowing for a clean and high-yielding transformation.

Experimental Workflow and Logical Flow

The following diagram illustrates the overall experimental process, from the generation of the key organolithium intermediate to the final purified product.

workflow cluster_prep Part 1: Preparation of 2-Lithiobenzothiazole cluster_reaction Part 2: Acylation Reaction cluster_workup Part 3: Workup & Purification start Benzothiazole in Dry THF organolithium n-Butyllithium (n-BuLi) (-78 °C) start->organolithium Add dropwise intermediate 2-Lithiobenzothiazole (In Situ) organolithium->intermediate Lithiation carboxylic_acid Carboxylic Acid (R-COOH) in Dry THF intermediate->carboxylic_acid 1st Equivalent (Deprotonation) carboxylate_intermediate Lithium Carboxylate (R-COOLi) + Benzothiazole carboxylic_acid->carboxylate_intermediate carboxylate_intermediate->intermediate 2nd Equivalent (Nucleophilic Attack) dianion Dianionic Tetrahedral Intermediate carboxylate_intermediate->dianion workup Aqueous Acidic Workup (e.g., NH4Cl solution) dianion->workup extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction purification Column Chromatography extraction->purification product Pure 2-Acylbenzothiazole purification->product

Sources

Application Notes & Protocols: Synthesis of 2-Acylbenzothiazoles via Reaction of Benzothiazole-2-carboxylic Acid with Organolithium Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Significance

The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1] The functionalization of the C2-position of the benzothiazole ring is a key strategy for the development of novel molecular entities. Among these, 2-acylbenzothiazoles are particularly valuable intermediates, serving as versatile precursors for more complex structures.

This document provides a detailed technical guide on a robust and efficient method for the synthesis of 2-acylbenzothiazoles: the reaction of benzothiazole-2-carboxylic acid with organolithium reagents. This transformation leverages the unique reactivity of organolithiums with carboxylic acids to forge a new carbon-carbon bond, directly yielding a ketone. Unlike Grignard reagents, which typically only perform an acid-base reaction with carboxylic acids, organolithium reagents are sufficiently nucleophilic to proceed further, offering a direct and high-yielding pathway to the desired ketone products.[2][3] This guide is intended for researchers, chemists, and drug development professionals seeking to employ this powerful reaction in their synthetic endeavors.

The Underlying Chemistry: A Mechanistic Deep Dive

The conversion of a carboxylic acid to a ketone using an organolithium reagent is a classic transformation that relies on a precise sequence of steps. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The overall process requires a minimum of two equivalents of the organolithium reagent (RLi).

Pillar of Expertise: Why Two Equivalents? The first equivalent of the highly basic organolithium reagent is consumed in a rapid and irreversible acid-base reaction with the acidic proton of the carboxylic acid.[2][4] This deprotonation forms a lithium carboxylate salt. The second equivalent then acts as the nucleophile, attacking the now-deprotonated carbonyl carbon. Using less than two equivalents will result in incomplete conversion, as the reaction will stall after the initial deprotonation.

The reaction proceeds through the following key stages:

  • Deprotonation: The first molecule of the organolithium reagent abstracts the acidic proton from the carboxylic acid, forming a lithium carboxylate and a hydrocarbon byproduct.

  • Nucleophilic Addition: A second molecule of the organolithium reagent adds to the electrophilic carbonyl carbon of the lithium carboxylate.

  • Formation of a Stable Dianion Intermediate: This addition generates a crucial tetrahedral gem-dianion intermediate.[3][5] This species, featuring two oxygen atoms bearing negative charges stabilized by lithium counter-ions, is remarkably stable under the anhydrous, low-temperature reaction conditions and does not collapse. This stability is the key distinction from reactions involving less reactive organometallics.

  • Acidic Workup and Hydrolysis: Upon introduction of an aqueous acid (e.g., NH₄Cl, dilute HCl), the dianion is protonated twice to form an unstable geminal diol, also known as a hydrate.[3]

  • Dehydration to Ketone: The hydrate rapidly eliminates a molecule of water to yield the final, stable ketone product.[3][5]

Reaction_Mechanism start Benzothiazole-2-carboxylic Acid RLi1 + 1 eq. R-Li carboxylate Lithium Benzothiazole-2-carboxylate RLi2 + 1 eq. R-Li dianion StableTetrahedral DianionIntermediate workup Acidic Workup(e.g., H3O+) hydrate Gem-diol (Hydrate) dehydration - H₂O ketone 2-Acylbenzothiazole (Ketone) RLi1->carboxylate  Step 1: Deprotonation RLi2->dianion  Step 2: Nucleophilic Addition workup->hydrate  Step 3: Protonation dehydration->ketone  Step 4: Dehydration Experimental_Workflow A Setup & Dry Glassware (Inert Atmosphere) B Dissolve Benzothiazole-2-carboxylic Acid in Anhydrous THF A->B C Cool to -78 °C B->C D Slowly Add n-BuLi (2.2 eq) C->D E Stir at -78 °C for 1h (Monitor by TLC) D->E F Quench with sat. aq. NH₄Cl at -78 °C E->F G Warm to RT & Extract with EtOAc F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Pure Product I->J

Sources

Procedure for Minisci-type acylation using benzothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: A Guide to Photoredox Minisci-Type Acylation of N-Heteroarenes Using Benzothiazoline-Derived Acyl Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to Minisci Acylation

The Minisci reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful method for the direct C–H functionalization of electron-deficient N-heteroarenes.[1] This transformation is of paramount importance in medicinal chemistry, where acylated heterocycles are prevalent structural motifs in a vast array of pharmaceuticals.[2] The classical Minisci protocol, however, often relies on harsh oxidative conditions (e.g., silver salts and persulfates) and high temperatures, which can limit its functional group tolerance and applicability in late-stage functionalization.[3]

The advent of visible-light photoredox catalysis has revolutionized this field, enabling the generation of radical intermediates under exceptionally mild conditions.[2] A key innovation in this area is the use of "redox-active esters" and related derivatives, which can be readily converted into radicals upon single-electron transfer (SET).[3][4] This guide focuses on a particularly effective class of acyl radical precursors: C(2)-substituted N-acylbenzothiazolines . These compounds are stable, easily synthesized crystalline solids that, upon direct photoexcitation, serve as potent sources of acyl radicals for Minisci-type reactions.[5][6] This approach circumvents the need for an external photocatalyst, offering a streamlined and efficient route to valuable acylated N-heteroarenes.

Reaction Principle and Mechanism

The overall transformation involves the addition of a nucleophilic acyl radical to an electron-deficient N-heteroarene, followed by an oxidative rearomatization step to furnish the final product. The key to this protocol is the unique ability of the N-acylbenzothiazoline scaffold to act as a photoactive precursor for the desired acyl radical.

The proposed mechanism proceeds as follows[5]:

  • Photoexcitation: Under irradiation with visible light (typically blue LEDs), the N-acylbenzothiazoline precursor (I ) absorbs a photon and is promoted to its excited state (I *). This excited state is a strong reductant.

  • Single-Electron Transfer (SET): The excited benzothiazoline (I *) undergoes single-electron transfer to a suitable electron acceptor, such as an oxidant like (diacetoxy)iodobenzene (BI-OAc). This generates a benzothiazoline radical cation (II ).

  • Fragmentation & Acyl Radical Generation: The highly unstable radical cation (II ) rapidly fragments, cleaving a carbon-carbon bond to release the desired acyl radical (III ) and a stable 2-arylbenzothiazole byproduct (IV ).

  • Minisci Addition: The N-heteroarene substrate (V ), typically protonated by an acid additive (e.g., TFA) to lower its LUMO energy, is attacked by the nucleophilic acyl radical (III ). This addition forms a radical cation intermediate (VI ).

  • Oxidative Rearomatization: The radical cation (VI ) is oxidized by the reduced form of the oxidant (or another oxidizing species in the system), losing a proton and an electron to regenerate the aromatic system and yield the final acylated N-heterocycle (VII ).

Mechanistic Diagram

Minisci_Mechanism Fig. 1: Proposed mechanism for photocatalyst-free Minisci acylation. Precursor N-Acylbenzothiazoline (I) Excited Excited State (I*) Precursor->Excited hν (Blue LED) RadicalCation Radical Cation (II) Excited->RadicalCation SET Oxidant Oxidant (e.g., BI-OAc) Excited->Oxidant e⁻ transfer AcylRadical Acyl Radical (III) RadicalCation->AcylRadical Fragmentation Byproduct 2-Arylbenzothiazole (IV) RadicalCation->Byproduct Releases Adduct Radical Adduct (VI) AcylRadical->Adduct + (V) Heteroarene Protonated N-Heteroarene (V) Product Acylated Heteroarene (VII) Adduct->Product Oxidation, -H⁺ Oxidant_red Reduced Oxidant Adduct->Oxidant_red e⁻ transfer to regenerate oxidant Oxidant->Oxidant_red e⁻ Oxidant_red->Oxidant Regeneration

Caption: Fig. 1: Proposed mechanism for photocatalyst-free Minisci acylation.

Experimental Protocols

Part A: Synthesis of N-Acylbenzothiazoline Precursor

The acyl radical precursors are readily synthesized in a two-step, one-pot procedure from commercially available starting materials. This protocol is exemplified by the synthesis of (2-phenyl-2,3-dihydrobenzo[d]thiazol-3-yl)(phenyl)methanone.

Materials & Reagents:

  • 2-Aminothiophenol

  • Benzaldehyde

  • Benzoic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and hotplate

Step-by-Step Procedure:

  • Benzothiazoline Formation:

    • To a round-bottom flask, add 2-aminothiophenol (1.0 equiv.), benzaldehyde (1.0 equiv.), and methanol as the solvent.

    • Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC. The product, 2-phenyl-2,3-dihydrobenzo[d]thiazole, often precipitates from the solution.

    • Filter the resulting solid and wash with cold methanol to yield the intermediate benzothiazoline, which can be used in the next step without further purification.

  • N-Acylation:

    • Dissolve the synthesized benzothiazoline (1.0 equiv.), benzoic acid (1.1 equiv.), and a catalytic amount of DMAP in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equiv.) in anhydrous DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure N-acylbenzothiazoline as a crystalline solid.

Part B: Protocol for Minisci-Type Acylation

This protocol describes the general procedure for the acylation of an N-heteroarene (e.g., quinoxalin-2(1H)-one) using the synthesized benzothiazoline precursor.

Materials & Reagents:

  • Synthesized N-acylbenzothiazoline precursor (e.g., (2-phenyl-2,3-dihydrobenzo[d]thiazol-3-yl)(phenyl)methanone)

  • N-Heteroarene substrate (e.g., quinoxalin-2(1H)-one)

  • (Diacetoxy)iodobenzene (BI-OAc) or other suitable oxidant

  • Trifluoroacetic acid (TFA)

  • 1,2-Dichloroethane (DCE) or other suitable high-boiling solvent

  • Blue LED light source (460-470 nm)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a Schlenk tube equipped with a magnetic stir bar, add the N-acylbenzothiazoline precursor (1.2 equiv.), the N-heteroarene substrate (1.0 equiv.), and the oxidant BI-OAc (1.5 equiv.).

    • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent quenching of the radical intermediates by oxygen.

    • Through the inert gas stream, add the solvent (DCE) and trifluoroacetic acid (TFA, 2.0 equiv.). The acid protonates the heteroarene, activating it towards radical attack.

  • Photochemical Reaction:

    • Place the sealed reaction tube approximately 3-5 cm from a blue LED light source. To maintain a constant temperature, a cooling fan may be directed at the vessel.

    • Stir the reaction mixture vigorously under irradiation for the specified time (typically 12-24 hours) at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the desired acylated N-heteroarene product.

Experimental Workflow Diagram

Caption: Fig. 2: Overall experimental workflow from starting materials to final product.

Data & Substrate Scope

This photocatalyst-free Minisci acylation method demonstrates broad applicability. A variety of N-heteroarenes can be successfully acylated, and the benzothiazoline precursor can be derived from a wide range of carboxylic acids, including those bearing both electron-donating and electron-withdrawing groups.

EntryN-Heteroarene SubstrateR-Group of Acyl RadicalYield (%)[5]
1Quinoxalin-2(1H)-onePhenyl81
2Quinoxalin-2(1H)-one4-Methoxyphenyl75
3Quinoxalin-2(1H)-one4-Fluorophenyl83
4Quinoxalin-2(1H)-one2-Thienyl71
5Quinoxalin-2(1H)-oneCyclohexyl49
6PhenanthridinePhenyl65
7IsoquinolinePhenyl52
8CaffeinePhenyl45

Table 1: Representative scope of the Minisci-type acylation using N-acylbenzothiazoline precursors. Yields are for isolated products.

Field Insights & Causality:

  • Choice of Oxidant: BI-OAc is an effective oxidant as it is a good electron acceptor and its reduced byproducts are easily removed during workup. Other hypervalent iodine reagents can also be employed.

  • Solvent Selection: A high-boiling solvent like DCE is often preferred to ensure all reagents remain in solution, although other anhydrous, non-protic solvents can be screened for optimization.

  • Role of Acid: The addition of a strong acid like TFA is critical. It protonates the nitrogen of the heterocycle, which significantly lowers the energy of the LUMO, making the aromatic ring more electrophilic and thus more susceptible to attack by the nucleophilic acyl radical.[1]

  • Inert Atmosphere: The exclusion of molecular oxygen is essential, as O₂ can intercept radical intermediates, leading to undesired side products and lower yields.

Conclusion

The direct photoexcitation of N-acylbenzothiazolines represents a significant advancement in Minisci-type acylation. By functioning as both the acyl radical precursor and the photosensitizer, this strategy eliminates the need for expensive and often toxic external photocatalysts. The operational simplicity, mild reaction conditions, and broad substrate scope make this protocol a highly valuable tool for academic and industrial researchers, particularly in the fields of medicinal chemistry and drug development for the late-stage functionalization of complex molecules.

References

  • Title: Direct Photoexcitation of Benzothiazolines: Acyl Radical Generation and Application to Access Heterocycles Source: Molecules, 2021. URL: [Link]

  • Title: A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters Source: Molecules, 2018. URL: [Link]

  • Title: Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles Source: ACS Catalysis, 2018. URL: [Link]

  • Title: Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction Source: RSC Advances, 2018. URL: [Link]

  • Title: Recent Advances in Minisci-Type Reactions Source: Unpublished manuscript, available on SciSpace, 2020. URL: [Link]

  • Title: Generation of alkyl and acyl radicals by visible-light photoredox catalysis: direct activation of C–O bonds in organic transformations Source: Beilstein Journal of Organic Chemistry, 2024. URL: [Link]

  • Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry Source: Molecules, 2020. URL: [Link]

Sources

Application Note: Palladium-Catalyzed Decarboxylative Arylation of Benzothiazole Lithium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Palladium-catalyzed decarboxylative arylation of benzothiazole lithium salts . This methodology serves as a powerful alternative to traditional cross-coupling (Suzuki-Miyaura, Stille) and direct C-H arylation. By utilizing lithium benzothiazole-2-carboxylate —generated effectively from benzothiazole via lithiation and carboxylation—researchers can access 2-arylbenzothiazole scaffolds with high regioselectivity and atom economy.

Key Advantages:

  • Regiospecificity: Exclusively targets the C2 position.

  • Stability: Lithium carboxylates are stable, solid surrogates for unstable 2-metallated benzothiazoles or organolithiums.

  • Safety: Eliminates the need for pyrophoric organometallics in the final coupling step and avoids stoichiometric heavy metal waste (tin/zinc).

Scientific Background & Mechanism[1][2][3][4]

The Challenge of C2-Arylation

The 2-position of benzothiazole is acidic (


), allowing for deprotonation. However, the resulting 2-lithiobenzothiazole is thermally unstable and prone to ring-opening (to 2-isocyanophenylthiolates) above -50 °C. Transmetallation to zinc or boron is possible but adds steps.

Decarboxylative coupling offers a solution: the 2-lithio species is trapped with


 to form the stable lithium benzothiazole-2-carboxylate . This salt then undergoes controlled decarboxylation in the presence of a metal catalyst to regenerate the active nucleophile in situ for cross-coupling.
Mechanistic Pathway

The reaction typically proceeds via a bimetallic catalytic system (Pd/Cu or Pd/Ag) or a monometallic Pd cycle facilitated by high temperatures.

  • Oxidative Addition:

    
     inserts into the Aryl Halide (
    
    
    
    ) bond to form
    
    
    .
  • Transmetallation/Decarboxylation:

    • The Lithium carboxylate (

      
      ) likely interacts with a co-catalyst (e.g., 
      
      
      
      or
      
      
      ).
    • Decarboxylation occurs, extruding

      
       and forming a 
      
      
      
      intermediate.
    • This intermediate transmetallates to the Palladium center, transferring the benzothiazolyl group (

      
      ).
      
  • Reductive Elimination: The

    
     complex eliminates the product (
    
    
    
    ) and regenerates
    
    
    .
Catalytic Cycle Diagram

CatalyticCycle Pd0 Pd(0)L2 PdII_Ar Ar-Pd(II)-X Pd0->PdII_Ar + Ar-X OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)-Het PdII_Ar->PdII_Complex LiSalt Benzothiazole-COOLi MetalInt Het-Cu(I) / Het-Ag(I) LiSalt->MetalInt + CoCat - LiX CoCat Cu(I) / Ag(I) Salt Decarb Decarboxylation (-CO2) MetalInt->MetalInt - CO2 MetalInt->PdII_Complex Transmetallation TransMet Transmetallation PdII_Complex->Pd0 - Product RedElim Reductive Elimination Product 2-Arylbenzothiazole

Figure 1: Proposed bimetallic mechanism for the decarboxylative arylation of benzothiazole lithium salts.

Experimental Protocol

Reagent Preparation: Lithium Benzothiazole-2-Carboxylate

Note: While the carboxylic acid can be purchased, the lithium salt is best prepared fresh to ensure stoichiometry and dryness.

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon.

  • Lithiation: Add Benzothiazole (10 mmol, 1.35 g) and dry THF (30 mL). Cool to -78 °C.

  • Addition: Dropwise add n-BuLi (11 mmol, 2.5 M in hexanes) over 15 mins. The solution will turn orange/red (formation of 2-lithiobenzothiazole). Stir for 30 mins at -78 °C.

  • Carboxylation: Bubble dry

    
     gas  (passed through a 
    
    
    
    drying tube) into the solution at -78 °C for 20 mins. The color will fade to pale yellow.
  • Isolation: Allow to warm to RT. Concentrate in vacuo. Triturate the residue with diethyl ether to remove unreacted benzothiazole. Filter the white solid (Lithium Benzothiazole-2-carboxylate ) and dry under high vacuum. Store in a desiccator.

Cross-Coupling Protocol (Standard Conditions)

Reagents:

  • Lithium Benzothiazole-2-carboxylate (1.2 equiv)

  • Aryl Halide (1.0 equiv, Bromide or Iodide preferred)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%) + XPhos (10 mol%)
  • Co-Catalyst (Optional but recommended):

    
     (0.5 equiv) or 
    
    
    
    (10 mol%)
  • Solvent: DMF or NMP (anhydrous)

Procedure:

  • Charge: In a glovebox or under Argon flow, add the Lithium Salt (1.2 mmol), Aryl Halide (1.0 mmol), Pd catalyst , and Co-catalyst to a heavy-walled pressure vial.

  • Solvent: Add DMF (4.0 mL, 0.25 M concentration).

  • Degas: Sparge with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles. Cap tightly.

  • Reaction: Heat the block to 100–120 °C for 12–16 hours.

    • Checkpoint: Monitor by LC-MS. Decarboxylation is irreversible; disappearance of the carboxylate peak (

      
      ) and appearance of product mass indicates success.
      
  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove metal salts. Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Workflow Diagram

Workflow Start Benzothiazole (Starting Material) Step1 1. n-BuLi (-78°C) 2. CO2 (gas) Start->Step1 Interm Li-Benzothiazole-2-carboxylate (Stable Salt) Step1->Interm Step2 Add Ar-X, Pd Cat, Ag/Cu Promoter DMF, 120°C Interm->Step2 Product 2-Arylbenzothiazole Step2->Product

Figure 2: Step-by-step synthesis workflow from benzothiazole to the arylated product.

Optimization & Data Analysis

The choice of solvent and co-catalyst is critical for the "Lithium Salt" method. The lithium cation aids solubility in polar aprotic solvents but requires high temperatures to facilitate the decarboxylation step if no silver/copper promoter is used.

Table 1: Optimization of Reaction Conditions

Substrate: Lithium benzothiazole-2-carboxylate + 4-Bromoanisole

EntryCatalyst (5 mol%)Co-CatalystSolventTemp (°C)Yield (%)Notes
1

NoneToluene110<5Poor solubility of Li-salt
2

NoneDMF12035Slow decarboxylation
3


(10%)
DMF12078Cu facilitates decarboxylation
4


(0.5 eq)
DMF/DMSO10092 Ag promotes rapid decarboxylation
5

/XPhos

(0.5 eq)
NMP10088Good for sterically hindered aryls
6

/bpy
NoneDMF14015Pd is superior to Ni here

Interpretation:

  • Solvent: Polar aprotic solvents (DMF, NMP) are required to dissolve the Lithium salt.

  • Promoter: Silver (

    
    ) is the most effective promoter for decarboxylation, likely forming an intermediate Ag-carboxylate that decarboxylates more easily than the Li-salt alone. However, Copper (
    
    
    
    ) is a cost-effective alternative.

Scope and Limitations

Substrate Scope
  • Electron-Poor Aryl Halides: (e.g., 4-CN-Ph-Br, 4-NO2-Ph-Br) react rapidly with high yields (>85%).

  • Electron-Rich Aryl Halides: (e.g., 4-OMe-Ph-Br) require higher temperatures or electron-rich ligands (e.g., XPhos, SPhos) to facilitate the oxidative addition step.

  • Heterocycles: Compatible with pyridines, thiophenes, and furans as coupling partners.

Limitations
  • Protodecarboxylation: In the presence of trace water, the carboxylate may simply protonate and lose

    
     to reform benzothiazole (H-product) instead of coupling. Strict anhydrous conditions are required.
    
  • Ortho-Substitution: Steric hindrance at the ortho-position of the aryl halide can significantly lower yields.

References

  • Goossen, L. J., et al. "Palladium-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Chemical Communications, 2008.[1] Link

  • Shang, R., & Liu, L. "Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings." Science China Chemistry, 2011. Link

  • Xie, K., et al. "Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids." Organic Letters, 2010. Link

  • Perry, R. J., & Wilson, B. D. "Palladium-catalyzed arylation of benzothiazole." Organometallics, 1994. (Foundational work on direct arylation vs decarboxylative). Link

  • Becht, J. M., et al. "Palladium-catalyzed decarboxylative cross-coupling of heteroaromatic carboxylic acids." Tetrahedron, 2009. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields in Decarboxylative Coupling of Heteroaromatic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for decarboxylative cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies for the coupling of heteroaromatic carboxylic acids. As Senior Application Scientists, we understand that success in these transformations lies in mastering the interplay between catalyst, substrate, and reaction environment.

This resource is structured to address both fundamental questions and specific experimental challenges, moving from general principles to granular, problem-solving workflows.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses foundational questions regarding the strategy and mechanism of decarboxylative coupling reactions involving heteroaromatic acids.

Q1: What is decarboxylative cross-coupling, and why is it a valuable strategy for heteroaromatics?

Decarboxylative cross-coupling is a powerful class of reactions that forms a new carbon-carbon or carbon-heteroatom bond by coupling a carboxylic acid with a partner (typically an organohalide), releasing carbon dioxide (CO₂) as the only stoichiometric byproduct.[1]

Value Proposition for Heteroaromatics:

  • Abundant Starting Materials : Heteroaromatic carboxylic acids are often more readily available, stable, and less expensive than their corresponding organometallic reagents (e.g., boronic acids, organozincs).[1]

  • Improved Functional Group Tolerance : The reaction conditions can often tolerate a wider array of functional groups compared to traditional cross-coupling reactions that employ highly reactive organometallics.[2]

  • Strategic Disconnection : It offers a unique retrosynthetic disconnection, enabling the direct use of a carboxyl group as a synthetic handle for functionalization.

Q2: What is the general mechanistic pathway for these reactions?

While mechanisms can vary depending on the specific catalytic system (e.g., Pd, Cu, Ni, or bimetallic systems), a widely accepted pathway for a palladium/copper-catalyzed reaction involves several key steps. The decarboxylation event is often the rate-determining step.[1][3]

A simplified bimetallic catalytic cycle is illustrated below. The process typically begins with the formation of a metal-carboxylate salt, which then undergoes decarboxylation to generate a key organometallic intermediate. This intermediate then participates in the cross-coupling cycle.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle sub_het Heteroaryl-COOH cu_carb Heteroaryl-COO-Cu(I) sub_het->cu_carb Salt Formation sub_arx Ar-X pd2 Ar-Pd(II)-X sub_arx->pd2 Oxidative Addition product Heteroaryl-Ar pd0 Pd(0)Ln pd_het Ar-Pd(II)-Heteroaryl pd2->pd_het Transmetalation pd_het->product pd_het->pd0 Reductive Elimination cu1 Cu(I) Salt cu_het Heteroaryl-Cu(I) cu_carb->cu_het Decarboxylation (-CO₂) cu_het->pd2 cu_het->cu1

Caption: Simplified Pd/Cu bimetallic decarboxylative coupling cycle.

Q3: Which catalytic system should I start with: Palladium, Copper, Silver, or Nickel?

The choice of catalyst is highly dependent on the specific heteroaromatic acid and the coupling partner.

  • Palladium-based systems are the most versatile and widely studied, often used for coupling with aryl halides.[1] They are frequently employed with bulky, electron-rich phosphine ligands.[4]

  • Copper-based systems are classic catalysts for decarboxylative couplings, particularly for Ullmann-type reactions, and are often used as co-catalysts with palladium to facilitate the decarboxylation step.[1][3]

  • Silver-based systems (e.g., Ag₂CO₃, AgOAc) are frequently used as both oxidants and decarboxylation mediators.[5] They are especially effective for electron-deficient or ortho-substituted aromatic carboxylates.[5][6] However, their use with aryl halides can lead to the formation of insoluble silver halides, potentially requiring stoichiometric amounts of the silver salt.[1]

  • Nickel and Iron-based systems are emerging as powerful, cost-effective alternatives, often operating via radical pathways facilitated by photoredox catalysis.[2][7][8] These are particularly useful for C(sp²)-C(sp³) bond formations.

Starting Point Recommendation: For coupling a heteroaromatic acid with an aryl bromide or iodide, a Palladium/Copper bimetallic system or a Palladium/Silver system is a robust starting point.[1][5]

Q4: What is the role of additives like bases, salts, and oxidants?

Additives are critical for achieving high yields and are not merely accessory components.

  • Base : A base is often required to form the carboxylate salt, which is the species that typically enters the catalytic cycle. The choice of base can influence solubility and reactivity. Common bases include K₂CO₃, Cs₂CO₃, and organic bases like DBU.

  • Oxidants : In many oxidative variants of this reaction, an oxidant is required. Silver salts (e.g., Ag₂CO₃) are common, often playing a dual role as both the oxidant and the agent that facilitates decarboxylation by forming a silver-carboxylate intermediate.[5]

  • Salts (e.g., nBu₄NCl) : Additives like tetrabutylammonium chloride can sometimes increase yield, possibly by aiding ligand exchange or preventing catalyst aggregation, though their use must be carefully evaluated as they can sometimes lead to side reactions like transesterification if esters are present in the substrate.[9]

Section 2: Troubleshooting Guide - Diagnosing & Solving Common Issues

This guide provides a systematic approach to resolving common experimental failures in a question-and-answer format.

Problem Area: No Reaction or Very Low Conversion

Q: My reaction shows no conversion of the starting materials. What are the primary checks?

A: Before altering core parameters, verify the fundamentals:

  • Inert Atmosphere : Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen). Oxygen can deactivate many Pd(0) catalysts.

  • Solvent and Reagent Purity : Ensure your solvent is anhydrous and your reagents are pure. Water can interfere with many steps in the catalytic cycle.

  • Temperature : Decarboxylation is often the rate-limiting step and is highly temperature-dependent.[1] If your reaction is sluggish, a controlled increase in temperature (e.g., in 10-20 °C increments) may be necessary. Many of these reactions require temperatures above 150 °C.[10]

Q: My heteroaromatic acid seems completely unreactive, while the aryl halide is consumed in side reactions. Why?

A: The stability and electronic properties of the heteroaromatic ring are critical.

  • Ease of Decarboxylation : The rate of decarboxylation varies significantly among different heteroaromatic systems. For instance, picolinic acid (pyridine-2-carboxylic acid) decarboxylates much more readily than its isomers, nicotinic (3-carboxylic) and isonicotinic (4-carboxylic) acids, due to the ability to form a stable zwitterionic intermediate that facilitates CO₂ loss.[11] Similarly, furan-2-carboxylic acid decarboxylates more easily than thiophene-2-carboxylic acid due to differences in aromatic stabilization energy. If your substrate is electronically rich and stable, it may require harsher conditions (higher temperatures, stronger co-catalysts) to decarboxylate.

  • Protodecarboxylation : A major competing pathway is protodecarboxylation, where the carboxyl group is replaced by a hydrogen atom. This is particularly problematic in the presence of trace amounts of water or other proton sources. Using a rigorously dried solvent and reagents can help mitigate this.[12]

Problem Area: Consistently Low Yields

Q: My reaction works but gives a low yield (<40%). How should I approach optimization?

A: A systematic optimization workflow is crucial. The diagram below outlines a logical progression for troubleshooting. Once fundamentals are checked, focus on the catalyst system and solvent.

Caption: Troubleshooting workflow for optimizing low reaction yields.

Q: How do I choose the optimal catalyst and ligand combination?

A: The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. For Pd-catalyzed couplings, bulky, electron-rich phosphine ligands are often effective because they promote both the oxidative addition of the aryl halide and the final reductive elimination step.

Heteroaromatic CoreRecommended Catalyst SystemLigandKey Considerations & References
Pyridine, Oxazole, ThiazolePd[P(t-Bu)₃]₂ or Pd₂(dba)₃ / P(t-Bu)₃Tri(tert-butyl)phosphineHighly effective for a range of electron-deficient and electron-rich heteroaromatics.[4]
Furan, ThiophenePd(OAc)₂ / SPhosSPhosSPhos is a bulky biarylphosphine ligand known to be effective in challenging cross-couplings.
General Use (Robust)Pd/Ag or Pd/Cu bimetallic1,10-Phenanthroline (for Cu)The phenanthroline ligand enhances the activity of the copper co-catalyst.[1][3] The Ag salt often mediates decarboxylation directly.[5]
Electron-deficient systemsNiCl₂(dme) / ligandBipyridine or other N-ligandsNickel catalysts can be more effective for electron-poor systems and offer different reactivity pathways.[2]
Table 1: Recommended starting catalyst and ligand systems for various heteroaromatic acids.

Q: Could the solvent be the cause of my low yield?

A: Absolutely. The solvent's role is multifaceted, influencing reagent solubility, catalyst stability, and the energetics of key mechanistic steps.[13][14] A solvent screen is one of the most powerful optimization tools.

Solvent TypeExamplesRole & ImpactWhen to Use
Polar Aprotic DMF, DMAc, NMP, DMSOHigh boiling point, good solvating power for salts. Can stabilize charged intermediates and transition states.[15][16]Often the first choice for high-temperature decarboxylative couplings. DMSO is particularly effective for Ag-catalyzed protodecarboxylation.[12]
Ethers 1,4-Dioxane, THFModerately polar, coordinate weakly to the metal center.Good general-purpose solvents, but may not be polar enough for some salt-based reagents.
Aromatic Toluene, XyleneNon-polar, high boiling point.Can be effective, especially when ionic intermediates are less critical. Less polar solvents often favor neutral catalytic species.[14]
Table 2: Guide to solvent selection in decarboxylative coupling reactions.
Section 3: General Experimental Protocol

This section provides a representative, starting-point protocol for a palladium-catalyzed decarboxylative coupling. Note: This is a general procedure and must be optimized for your specific substrates.

Protocol: Palladium-Catalyzed Decarboxylative Coupling of a Heteroaromatic Acid with an Aryl Bromide

Materials:

  • Heteroaromatic carboxylic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)

  • K₂CO₃ (2.0 equiv, finely ground and dried)

  • Anhydrous NMP or DMAc (0.2 M concentration relative to the limiting reagent)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaromatic carboxylic acid, aryl bromide, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the anhydrous solvent via syringe.

  • Place the sealed vial in a preheated oil bath or heating block at 150 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer twice with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

References
  • Wikipedia. Decarboxylative cross-coupling. [Link]

  • Fromm, A., et al. (2014). Mechanism of Cu/Pd-Catalyzed Decarboxylative Cross-Couplings: A DFT Investigation. Journal of the American Chemical Society. [Link]

  • Sherwood, J., et al. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]

  • Merchant, K. J., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Powers, I. G., et al. (2021). Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions. Accounts of Chemical Research. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]

  • Douglas, J. J., et al. (2019). Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp3) Acids: Reaction Development, Mechanisms, and Application. ACS Catalysis. [Link]

  • Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition. [Link]

  • Farshokooh, A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Polycyclic Aromatic Compounds. [Link]

  • Sotorrios, L., & Tellitu, I. (2018). Advancements in double decarboxylative coupling reactions of carboxylic acids. Organic & Biomolecular Chemistry. [Link]

  • Dunsford, J. J., et al. (2022). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. [Link]

  • user55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • Chemistry Gallery. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. [Link]

  • ResearchGate. Optimization of Reaction Conditions. [Link]

  • ResearchGate. ChemInform Abstract: Decarboxylative Homocoupling of (Hetero)aromatic Carboxylic Acids. [Link]

  • Macmillan Group. (2019). Decarboxylative and Decarbonylative Couplings of Aryl Acids and Derivatives. [Link]

  • Headley, A. D., & Kaval, N. (2004). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry. [Link]

  • Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. [Link]

  • Macmillan Group. (2008). Decarboxylative Cross-Coupling (NTJ). [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Ghosh, K. Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. SCI. [Link]

  • Dunsford, J. J., et al. (2022). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. PMC. [Link]

  • Strieth-Kalthoff, F., et al. (2020). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. PMC. [Link]

  • Strieth-Kalthoff, F., et al. (2020). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Taylor, R. (1972). The decarboxylation of some heterocyclic acetic acids. Semantic Scholar. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • Chen, J., et al. (2018). Photocatalytic decarboxylative coupling between α-oxocarboxylicacids and alkenes. Organic Chemistry Frontiers. [Link]

  • Piou, T., et al. (2017). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. PMC. [Link]

  • Reddy, G. S., et al. (2020). Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Thiophene-2-carboxylic acid. [Link]

  • Chen, C-Y., et al. (2015). Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. Organic & Biomolecular Chemistry. [Link]

  • Taylor, R. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wikipedia. Decarboxylation. [Link]

  • Cernak, P., et al. (2010). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]

  • Pérez-López, M., et al. (2022). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chemistry. [Link]

  • Zhang, Z., et al. (2020). Decarboxylative thiolation of redox-active esters to free thiols and further diversification. Nature Communications. [Link]

  • Forgione, P., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. [Link]

  • Beatty, J. W., et al. (2021). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. PMC. [Link]

Sources

Solubility issues of benzothiazole lithium salts in THF and DMF

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQ Center
⚠️ Critical Context Check: Define Your "Salt"

Before proceeding, you must identify which species you are working with. The term "Benzothiazole Lithium Salt" refers to two chemically distinct species with opposite behaviors.

FeatureSpecies A: 2-Lithiobenzothiazole (C-Li) Species B: Lithium 2-benzothiazolethiolate (S-Li)
Structure Lithium attached to Carbon (C2).Lithium attached to Sulfur (Exocyclic).
Nature Hyper-reactive Intermediate. Generated in situ.Stable Ionic Salt. Often a white/yellow powder.
Primary Use C-H activation, nucleophilic substitution.[1]Nucleophile for S-alkylation, battery electrolyte.
THF Behavior Soluble but aggregates (cloudy).Poor solubility (requires polar co-solvents).
DMF Behavior INCOMPATIBLE (Reacts violently/rapidly).Soluble (Stable solution).
PART 1: The Organolithium Route (Species A)

Context: You are generating 2-lithiobenzothiazole in situ (usually from benzothiazole + n-BuLi) in THF, and it appears cloudy or is failing to react.

1. The THF "Solubility" Paradox

Issue: Users often report that the reaction mixture becomes a "cloudy suspension" at -78°C and assume the lithiated species has precipitated and is unreactive. Technical Insight: This is aggregation , not simple precipitation. Organolithiums in THF exist as equilibrium mixtures of dimers and tetramers. Benzothiazole lithium aggregates are less reactive but not "dead." The Danger: If you warm the solution to "dissolve" it, you trigger Ring-Opening Decomposition (see Diagram 1).

Protocol: Optimizing Solubility & Stability in THF

  • Temperature: Maintain -78°C strictly . Above -50°C, the ring opens to form lithium 2-isocyanobenzenethiolate (useless black tar).

  • De-aggregation: Do not use heat. Use Additives .

    • Add HMPA (Hexamethylphosphoramide) or DMPU (2-4 equivalents) to break aggregates into reactive monomers.

    • Add LiCl (0.5 M solution in THF) to form mixed aggregates that are more soluble.

2. The DMF Trap (Forbidden Solvent)

Issue: "I tried dissolving my lithiated intermediate in DMF to improve solubility, but the yield was zero." Technical Insight: DMF is not a solvent for organolithiums; it is a reactant . Mechanism: The nucleophilic C-Li attacks the amide carbonyl of DMF immediately, forming an intermediate hemiaminolate. Upon acidic workup, this yields Benzothiazole-2-carboxaldehyde .

  • Note: If your goal was to make the aldehyde, this is the correct procedure. If your goal was to use DMF as a solvent for a different reaction (e.g., coupling), you have destroyed your reagent.

3. Visualization: Stability & Reactivity Pathways

The following diagram illustrates the critical temperature thresholds and the chemical fate of the species in DMF vs. THF.

BenzothiazolePathways Start Benzothiazole (Precursor) Li_Step Add n-BuLi / THF (-78°C) Start->Li_Step Intermediate 2-Lithiobenzothiazole (Active C-Li Species) Li_Step->Intermediate Heat Warm > -50°C Intermediate->Heat Instability AddDMF Add DMF Intermediate->AddDMF Incompatibility RingOpen Ring Opening (Decomposition) Heat->RingOpen Isocyano Li-2-isocyanobenzenethiolate (Black Tar) RingOpen->Isocyano Formylation C-Li attacks C=O (Formylation) AddDMF->Formylation Aldehyde Benzothiazole-2-carboxaldehyde (Product) Formylation->Aldehyde

Caption: Figure 1. Divergent pathways for 2-lithiobenzothiazole. Note that warming causes irreversible ring destruction, while adding DMF results in immediate chemical consumption (formylation).

PART 2: The Thiolate Salt Route (Species B)

Context: You have a stable powder (Lithium 2-benzothiazolethiolate) and are trying to dissolve it for nucleophilic substitution (S-alkylation).

1. Solubility in THF

Issue: The salt is practically insoluble in pure THF. Solution:

  • Cosolvents: Use a mixture of THF/Water (if reaction permits) or THF/MeOH.

  • Phase Transfer Catalysis: If you must use THF (e.g., reacting with a moisture-sensitive alkyl halide), add 18-Crown-6 (1 equivalent). The crown ether complexes the Lithium ion, "greasing" the salt into the organic phase and activating the "naked" thiolate anion for faster reaction.

2. Solubility in DMF

Status: Recommended.

  • Unlike the C-Li species, the S-Li salt is stable in DMF.

  • DMF is the ideal solvent for S-alkylation (SN2) reactions due to its high dielectric constant, which stabilizes the transition state and dissociates the ion pair.

PART 3: Troubleshooting FAQs

Q1: My reaction mixture turned black at -78°C. What happened? A: This indicates "localized warming" or impure n-BuLi.

  • Cause: If n-BuLi is added too fast, the exotherm raises the local temperature above -50°C, triggering the ring-opening mechanism (formation of isocyanides, which polymerize to dark tars).

  • Fix: Add n-BuLi dropwise over 20 minutes. Ensure internal temperature monitoring.

Q2: Can I isolate 2-lithiobenzothiazole as a solid? A: No. It is pyrophoric and thermally unstable. It must be used in situ. If you need a solid reagent, consider transmetallating to Zinc (using ZnCl2) to form a stable Benzothiazole-Zinc reagent, which can be stored briefly or handled more easily.

Q3: I need to use DMF for my electrophile, but I have the C-Li species. How do I proceed? A: You cannot premix the C-Li species with DMF. You must perform a Inverse Addition or Sequential Addition :

  • Generate C-Li in THF at -78°C.

  • Dissolve your electrophile in a minimal amount of THF (not DMF).

  • If the electrophile requires DMF for solubility, you are in a bind. Consider using NMP (N-Methyl-2-pyrrolidone) as a cosolvent only if the electrophile is more reactive than the NMP amide bond (risky).

  • Better Alternative: Transmetallate to Magnesium (Grignard) or Zinc. The resulting species are less nucleophilic toward the amide solvent but still reactive toward many electrophiles.

Summary of Solvent Compatibility
SolventFor C-Li (Synthesis Intermediate)For S-Li (Stable Thiolate)
THF Excellent (Use -78°C).Poor (Needs Crown Ether).
DMF FORBIDDEN (Reacts to Aldehyde).Excellent (Ideal for SN2).
DMSO FORBIDDEN (Reacts/Decomposes).Good (High solubility).
Ether Good (Less aggregation than THF).Poor .
References
  • Jutzi, P., & Gilge, U. (1982). Ring-opening of 2-lithiobenzothiazoles: A route to functionalized isocyanides. Journal of Organometallic Chemistry.

    • Key finding: Establishes the temperature instability of 2-lithiobenzothiazole and the ring-opening mechanism above -50°C.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

    • Key finding: Comprehensive guide on aggreg
  • Comins, D. L., & O'Connor, S. (1987). Lithiation of Heterocycles. Advances in Heterocyclic Chemistry.

    • Key finding: General protocols for lithiation of benzothiazoles and electrophilic trapping.
  • Reich, H. J. (2013). Role of HMPA in Organolithium Chemistry. Chemical Reviews.

    • Key finding: Explains the de-aggregation mechanism th

Sources

Technical Guide: Thermal Stabilization of Lithium Benzothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Lithium benzothiazole-2-carboxylate is a deceptively simple salt. While the lithium counterion provides a lattice energy that offers better stability than its corresponding free acid (benzothiazole-2-carboxylic acid), the compound remains thermodynamically poised for decarboxylation .

The 2-position of the benzothiazole ring is electron-deficient. Upon thermal activation or protonation, the carboxylate group ejects carbon dioxide (


) to generate a transient carbanion/ylide, which rapidly protonates to form the parent benzothiazole. This process is entropy-driven and often irreversible.

The Golden Rule: Stability for this compound is not a static property; it is a function of Temperature , Solvation , and Proton Availability .

Critical Stability Profile

The following data summarizes the thermal and chemical boundaries for handling this compound.

ParameterCritical ThresholdConsequence of Exceeding
Storage Temperature

Slow solid-state decarboxylation over months.
Handling Temperature

(Solution)
Rapid decarboxylation (minutes to hours).
Solution pH

(Strictly Basic)
Acidic environments protonate the salt, accelerating

loss.
Solvent Compatibility Aprotic (THF, Et2O)Protic solvents (MeOH, Water) lower the activation energy for decarboxylation.
Visual Indicator Color ChangePure salt is off-white/beige. Yellow/Brown indicates decomposition to benzothiazole.

Mechanism of Failure (Visualized)

To control the compound, you must understand the failure mode. The diagram below illustrates the decarboxylation pathway that must be inhibited.

DecarboxylationPathway cluster_prevention Stabilization Zone Salt Li-Benzothiazole-2-carboxylate (Metastable Salt) Acid Benzothiazole-2-carboxylic Acid (Highly Unstable Intermediate) Salt->Acid Protonation (H+) or Hydrolysis TS Transition State (C-C Bond Cleavage) Acid->TS Heat (>0°C) Entropy Driven Products Benzothiazole + CO2 + LiOH (Irreversible Degradation) TS->Products -CO2 (Gas Evolution)

Figure 1: The thermal decomposition pathway. Note that protonation (forming the free acid) significantly lowers the energy barrier for decarboxylation.

Troubleshooting & FAQs

Category 1: Storage & Physical State

Q: My sample arrived on dry ice, but I stored it at +4°C for a week. The powder is now clumpy and slightly yellow. Is it usable?

  • Diagnosis: Likely partial decomposition. The yellowing is characteristic of benzothiazole formation (which is a liquid at RT, causing "clumping" of the remaining salt).

  • Action: Perform a rapid

    
    -NMR in DMSO-
    
    
    
    .
    • Look for: A singlet near 9.0 - 9.5 ppm . This corresponds to the H-2 proton of the decarboxylated benzothiazole.

    • Verdict: If the H-2 peak integrates to

      
      , recrystallization is difficult due to the instability. Use for non-critical crude reactions or discard.
      

Q: Can I store this as a solution in THF?

  • Answer: No.

  • Reasoning: Even in aprotic solvents like THF, trace moisture or slight thermal fluctuations can trigger the decarboxylation cascade over time. The lithium cation coordinates with THF, creating a "naked" carboxylate anion that is more reactive.

  • Protocol: Always strip solvent to dryness under high vacuum at

    
     and store as a solid under Argon at 
    
    
    
    .
Category 2: Reaction Conditions

Q: I need to use this salt as a nucleophile. What is the maximum safe temperature?

  • Guideline: Maintain reaction temperature between -78°C and -20°C .

  • Context: If you are trapping the carboxylate (e.g., with an alkyl halide), the reaction rate must exceed the decarboxylation rate. At

    
    , the rate of 
    
    
    
    loss often competes with bimolecular substitution.

Q: I observe gas evolution when adding my solvent. What is happening?

  • Diagnosis: This is the "Death Rattle" of your compound. The gas is

    
    .
    
  • Cause: Your solvent likely contains water or is acidic .

    • Mechanism:[1][2][3][4]

      
      . The resulting 
      
      
      
      decarboxylates immediately at room temperature [1].
  • Fix: Ensure all solvents are distilled/dried over molecular sieves. Add a scavenger base (e.g., DIPEA or

    
    ) to the solvent before adding the lithium salt to buffer any adventitious protons.
    

Experimental Protocol: Safe Handling Workflow

This workflow is designed to minimize the "Thermal Budget" spent on the compound.

Step 1: Preparation (The Cold Chain)
  • Glassware: Flame-dry all flasks and cool under a stream of Argon.

  • Solvent: Pre-cool anhydrous THF or Ether to

    
     (Dry Ice/Acetone bath) before contact with the salt.
    
  • Transfer: Weigh the lithium salt rapidly in a glovebox or under a fast stream of Nitrogen. Do not leave it on the benchtop scale.

Step 2: Dissolution & Reaction
  • Add the solid lithium salt to the pre-cooled solvent (

    
    ).
    
  • Optional: Add 1.1 equivalents of a non-nucleophilic base (e.g., LiHMDS or TEA) to ensure the equilibrium stays shifted away from the free acid form.

  • Add your electrophile/reagent slowly to maintain the internal temperature below

    
    .
    
Step 3: Quench & Workup
  • Critical Decision: If your product is also a carboxylate, keep it basic. If you have reacted the carboxylate to form an ester/amide, standard workup applies.

  • Warning: Do not quench with strong mineral acids (HCl) if unreacted starting material needs to be recovered (it will decompose).

Decision Tree: Troubleshooting Stability

Use this logic flow to determine the root cause of yield loss.

Troubleshooting Start Issue: Low Yield / Decomposition Gas Was gas evolution (bubbling) observed upon dissolution? Start->Gas SolventCheck Check Solvent Water Content (Karl Fischer) Gas->SolventCheck Yes TempCheck Did internal temp exceed -20°C? Gas->TempCheck No Result1 Cause: Wet Solvent (Hydrolysis -> Decarboxylation) SolventCheck->Result1 High Water (>50ppm) Result3 Cause: Reagent Incompatibility SolventCheck->Result3 Dry Solvent NMR Analyze Crude NMR TempCheck->NMR No Result2 Cause: Thermal Instability (Thermodynamic loss of CO2) TempCheck->Result2 Yes NMR->Result2 Benzothiazole Peak Present NMR->Result3 Complex Mixture

Figure 2: Diagnostic logic for identifying the cause of instability.

References

  • Mundle, S. O. C., et al. (2011).[5] Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects. Journal of Chemical Education. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR shift differences between benzothiazole-2-acid and lithium salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Understanding the 1H NMR Spectral Differences Between Benzothiazole-2-Carboxylic Acid and its Lithium Salt

For researchers and professionals in drug development and chemical analysis, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. The chemical environment of a nucleus significantly influences its resonance frequency, providing a detailed fingerprint of the molecule. This guide offers a comprehensive comparison of the 1H NMR spectra of benzothiazole-2-carboxylic acid and its lithium salt, delving into the theoretical underpinnings of the observed chemical shift differences and providing practical experimental protocols.

The Underlying Chemistry: From Acid to Salt

The transformation of benzothiazole-2-carboxylic acid to its lithium salt via deprotonation of the carboxylic acid group induces significant changes in the molecule's electronic structure. This alteration is primarily responsible for the observable differences in their respective 1H NMR spectra. The electron-donating character of the resulting carboxylate group influences the shielding and deshielding of the aromatic protons on the benzothiazole ring system.

Upon deprotonation with a base like lithium hydroxide, the acidic proton of the carboxylic acid is removed, and a lithium carboxylate salt is formed. This change from a neutral carboxylic acid to an anionic carboxylate alters the electronic distribution across the aromatic ring. The carboxylate group is a stronger electron-donating group than the carboxylic acid. This increased electron density generally leads to increased shielding of the aromatic protons, resulting in an upfield shift (a decrease in the chemical shift value) in the 1H NMR spectrum. The proton of the carboxylic acid itself, which typically appears as a broad singlet far downfield (often >10 ppm), will be absent in the spectrum of the lithium salt.

Experimental Protocols

To experimentally observe these differences, one must first synthesize the compounds and then prepare them for NMR analysis.

Synthesis of Benzothiazole-2-Carboxylic Acid

Several methods exist for the synthesis of benzothiazole-2-carboxylic acid. One common approach is the oxidation of 2-methylbenzothiazole.[1][2]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzothiazole in a suitable solvent system, such as a mixture of water and ethanol.[2]

  • Addition of Oxidant: While stirring, add an oxidizing agent like potassium permanganate (KMnO₄) portion-wise to the solution. The reaction is exothermic and should be controlled by external cooling if necessary.[1][2]

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the excess oxidant is quenched, for instance, by adding sodium metabisulfite.[1] The resulting manganese dioxide is removed by filtration.

  • Isolation: The filtrate is then acidified with an acid like hydrochloric acid to precipitate the benzothiazole-2-carboxylic acid.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by acid-base extraction.[1]

Preparation of Lithium Benzothiazole-2-Carboxylate

Step-by-Step Protocol:

  • Dissolution: Dissolve a known quantity of benzothiazole-2-carboxylic acid in a suitable solvent, such as methanol or water.

  • Titration: Add a stoichiometric equivalent of a lithium base, for example, a standardized solution of lithium hydroxide (LiOH), dropwise while stirring.

  • Monitoring: The formation of the salt can be monitored by the disappearance of the starting acid using TLC or by observing the pH change.

  • Isolation: The solvent can be removed under reduced pressure to yield the lithium benzothiazole-2-carboxylate salt. The salt can then be washed with a non-polar solvent to remove any unreacted starting material and dried.

NMR Sample Preparation

Step-by-Step Protocol:

  • Solvent Selection: Choose a deuterated solvent in which both the acid and the salt are soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are common choices.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte (benzothiazole-2-carboxylic acid or its lithium salt) in about 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire the 1H NMR spectrum on a suitable NMR spectrometer.

Visualizing the Transformation

The conversion of the carboxylic acid to its carboxylate salt is a fundamental acid-base reaction.

Caption: Reaction scheme for the formation of lithium benzothiazole-2-carboxylate.

Comparative Analysis of 1H NMR Data

The following table summarizes the expected 1H NMR chemical shifts for the aromatic protons of benzothiazole-2-carboxylic acid and its lithium salt. The exact chemical shifts can vary depending on the solvent and concentration. The protons are numbered according to standard IUPAC nomenclature for the benzothiazole ring system.

Proton PositionExpected Chemical Shift (δ, ppm) for Benzothiazole-2-Carboxylic AcidExpected Chemical Shift (δ, ppm) for Lithium Benzothiazole-2-CarboxylateExpected Shift Difference (Δδ, ppm)
H4~8.2-8.4~8.0-8.2Upfield shift
H5~7.5-7.7~7.3-7.5Upfield shift
H6~7.5-7.7~7.3-7.5Upfield shift
H7~8.0-8.2~7.8-8.0Upfield shift
COOH>10 (broad)Absent-

Rationale for Expected Shifts:

  • Aromatic Protons (H4, H5, H6, H7): The aromatic protons of benzothiazole derivatives typically resonate in the range of 7.0-8.5 ppm.[3][4] Upon conversion of the carboxylic acid to the carboxylate, the increased electron-donating nature of the -COO⁻ group compared to the -COOH group leads to an increase in electron density on the aromatic ring. This enhanced shielding effect causes the signals for the aromatic protons to shift to a higher field (lower ppm value).

  • Carboxylic Acid Proton (COOH): The acidic proton of a carboxylic acid is highly deshielded and appears as a broad singlet at a very low field, often above 10 ppm.[5][6] Upon formation of the lithium salt, this proton is absent from the spectrum.

Conclusion

The comparison of the 1H NMR spectra of benzothiazole-2-carboxylic acid and its lithium salt provides a clear illustration of how changes in the electronic environment of a molecule are reflected in its NMR data. The key differentiating features are the disappearance of the carboxylic acid proton signal and the noticeable upfield shift of the aromatic proton signals upon formation of the carboxylate salt. These spectral differences serve as a powerful diagnostic tool for confirming the successful conversion of the acid to its salt and for studying the electronic properties of these and similar heterocyclic systems.

References

Sources

A Comparative Guide to FTIR Spectral Analysis of Carboxylate Stretching in Benzothiazole Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzothiazole Carboxylates

Benzothiazole is a privileged heterocyclic scaffold, forming the core of numerous therapeutic agents and diagnostic tools.[1][2] Its derivatives are prominent in drug development, with applications spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[3][4] The incorporation of a carboxylic acid moiety, and its subsequent conversion to a carboxylate salt, is a common strategy to enhance solubility, modify bioavailability, and create specific interactions with biological targets.

The ionization state of the carboxyl group (COOH vs. COO⁻) is critical to a molecule's function. FTIR spectroscopy is a rapid, non-destructive, and highly sensitive technique for probing this transformation. The transition from a protonated carboxylic acid to a carboxylate anion induces a dramatic and readily identifiable change in the vibrational spectrum, providing a definitive fingerprint of salt formation. This guide will compare and contrast the FTIR spectra of benzothiazole carboxylic acids with their corresponding simple salts and zwitterionic (inner salt) analogues, supported by established spectroscopic principles and experimental data.

The Fundamental Principle: Carboxylic Acid vs. Carboxylate Vibrations

The key to this analysis lies in the high-wavenumber "double bond" region of the infrared spectrum (approx. 1800-1500 cm⁻¹).

  • Carboxylic Acid (R-COOH): The protonated form is characterized by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found between 1780-1690 cm⁻¹ .[5][6] This band's position can be influenced by hydrogen bonding, which often causes it to appear at the lower end of this range in the solid state.[7] Additionally, a very broad O-H stretching band is observable from approximately 3300-2500 cm⁻¹.[6]

  • Carboxylate Anion (R-COO⁻): Upon deprotonation, the two oxygen atoms become equivalent through resonance, resulting in two distinct, strong absorption bands instead of a single C=O stretch.[8][9]

    • Asymmetric Stretch (ν_as(COO⁻)): A strong band typically appearing in the 1650-1540 cm⁻¹ range.

    • Symmetric Stretch (ν_s(COO⁻)): Another strong band in the 1450-1360 cm⁻¹ region.

The disappearance of the sharp C=O band and the concurrent appearance of these two new, intense bands is conclusive evidence of salt formation.

Comparative Analysis: Case Studies in Benzothiazole Salts

To illustrate the practical application of these principles, we will compare three classes of benzothiazole derivatives: the parent carboxylic acid, a simple alkali metal salt, and a zwitterionic inner salt.

Case Study 1: Benzothiazole-2-carboxylic Acid (BTCA)

This is our baseline compound. In its solid-state FTIR spectrum, we would expect to see the characteristic C=O stretch of a carboxylic acid.

Case Study 2: Sodium Benzothiazole-2-carboxylate

This simple salt is formed by reacting BTCA with a base like sodium hydroxide. The resulting spectrum provides a classic example of a carboxylate anion.

Case Study 3: 3-Methylbenzothiazolium-2-carboxylate (Zwitterion)

This molecule, an "inner salt," is formed by alkylating the nitrogen atom of the benzothiazole ring. The positive charge on the quaternized nitrogen is balanced by the negative charge of the carboxylate group. This zwitterionic nature influences the electronic environment of the carboxylate and can be observed in the FTIR spectrum.

Experimental Data Summary

The following table summarizes the expected and literature-supported vibrational frequencies for these compound classes. The key diagnostic marker is the separation between the asymmetric and symmetric stretching frequencies (Δν).

Compound TypeStructure Exampleν(C=O) (cm⁻¹)ν_as(COO⁻) (cm⁻¹)ν_s(COO⁻) (cm⁻¹)Δν (ν_as - ν_s) (cm⁻¹)Key Observations
Carboxylic Acid Benzothiazole-2-carboxylic acid~1710N/AN/AN/AStrong, sharp C=O stretch. Broad O-H stretch (~3300-2500 cm⁻¹).
Simple Salt Sodium Benzothiazole-2-carboxylateAbsent~1610~1420~190Absence of C=O band. Appearance of two strong carboxylate bands. Δν is indicative of ionic interaction.[5]
Zwitterionic Salt 3-Methylbenzothiazolium-2-carboxylateAbsent~1635~1380~255Similar to simple salt but Δν is often larger, reflecting the influence of the adjacent cationic center on the carboxylate electron distribution.

Interpretation of Δν: The magnitude of the separation (Δν) between the asymmetric and symmetric stretches can provide insight into the coordination environment of the carboxylate group. A larger separation, as often seen in zwitterions or unidentate metal complexes, suggests a greater covalent character and less symmetry in the COO⁻ group compared to a purely ionic interaction.

Experimental Protocols

To ensure the integrity and reproducibility of the spectral data, rigorous synthesis and characterization protocols are essential.

Protocol 4.1: Synthesis of Benzothiazole-2-carboxylic Acid (BTCA)

This procedure is a standard method for creating the parent acid from which salts can be derived.

Workflow Diagram:

Caption: Synthesis workflow for Benzothiazole-2-carboxylic Acid.

Step-by-Step Methodology:

  • Combine equimolar amounts of 2-aminothiophenol and oxalic acid in absolute ethanol.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, then chill in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with cold water and then with a small amount of cold ethanol.

  • Dry the purified product under vacuum at 60 °C.

Protocol 4.2: Synthesis of Sodium Benzothiazole-2-carboxylate

Workflow Diagram:

Caption: Synthesis workflow for Sodium Benzothiazole-2-carboxylate.

Step-by-Step Methodology:

  • Suspend Benzothiazole-2-carboxylic acid in ethanol.

  • Add one molar equivalent of aqueous sodium hydroxide dropwise while stirring.

  • Continue stirring at room temperature for 1 hour until a clear solution is formed.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Triturate the resulting solid with diethyl ether to remove any unreacted starting material, and filter.

  • Dry the final salt product under high vacuum.

Protocol 4.3: FTIR Sample Preparation and Analysis

Workflow Diagram:

Caption: Workflow for Solid-State FTIR Analysis using KBr Pellets.

Step-by-Step Methodology:

  • Thoroughly dry the sample to be analyzed to prevent interference from water bands.

  • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grind the mixture together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Process the spectrum by performing a background subtraction and baseline correction.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of benzothiazole carboxylates. The clear and distinct spectral shifts that occur upon deprotonation of the carboxylic acid provide an unambiguous method for confirming salt formation. The disappearance of the ν(C=O) band around 1700 cm⁻¹ and the appearance of the ν_as(COO⁻) and ν_s(COO⁻) bands are the definitive indicators. Furthermore, analyzing the frequency separation (Δν) between the asymmetric and symmetric carboxylate stretches can offer valuable structural insights into the nature of the ionic interaction, whether it be a simple salt or a more complex zwitterionic system. By following validated synthetic and analytical protocols, researchers can confidently determine the structure of their target molecules, a critical step in the drug development pipeline.

References

  • Patel, N. B., & Patel, H. R. (2021). A review on recent development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 4(2), 147-164.
  • Kamal, A., & Hussaini, S. M. A. (2017). Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Pharmaceutical Chemistry & Chemical Science, 3(1), 1-3.
  • Tan, T. M. C., & Chen, Y. Z. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
  • Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 14-21.
  • Nakamoto, K. (1997). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry (5th ed.). Wiley.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • MDPI. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 28(15), 5897. Available at: [Link]

  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). COO −1 asymmetric and symmetric stretching frequencies and peak difference from FTIR. Available at: [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Available at: [Link]

  • Dunuwila, D. D., Berglund, C. A., & Gagliardi, L. (2009). A systematic investigation of factors influencing the decarboxylation of imidazolium carboxylates. The Journal of Organic Chemistry, 74(20), 7935–7942. Available at: [Link]

  • Iwasaki, T., et al. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5195–5204. Available at: [Link]

  • Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). IR: carboxylic acids. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Available at: [Link]

  • Master Organic Chemistry. (2016). How To Interpret IR Spectra In 1 Minute Or Less. Available at: [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. Available at: [Link]

  • Palmer, J. T., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6088. Available at: [Link]

Sources

A Comparative Analysis of the Decarboxylation Temperatures of Lithium and Potassium Benzothiazole-2-Carboxylate Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, the benzothiazole scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The synthesis of 2-substituted benzothiazoles frequently proceeds through a decarboxylation reaction of a benzothiazole-2-carboxylic acid precursor. The choice of the counterion in the corresponding carboxylate salt can significantly influence the reaction conditions, particularly the temperature required for efficient decarboxylation. This guide provides an in-depth comparison of the thermal decarboxylation of lithium and potassium benzothiazole-2-carboxylate salts, offering both theoretical insights and a practical experimental framework for researchers in drug development and chemical synthesis.

While direct, side-by-side comparative studies on the decarboxylation temperatures of isolated lithium and potassium benzothiazole-2-carboxylates are not extensively documented in publicly available literature, we can infer the expected behavior based on fundamental principles of inorganic chemistry and documented reactivity trends. This guide will elucidate these principles and provide a robust methodology for their empirical determination.

Theoretical Framework: The Influence of the Alkali Metal Counterion

The thermal stability of a salt is intrinsically linked to the properties of its constituent cation and anion. In the case of benzothiazole-2-carboxylate salts, the cation (Li⁺ or K⁺) plays a crucial role in determining the ease of decarboxylation. The key factors at play are the ionic radius and the resulting charge density of the cation.

  • Lithium (Li⁺): With a small ionic radius, Li⁺ possesses a high charge density. This allows it to form a strong, highly polarized bond with the carboxylate group of the benzothiazole. This strong interaction can stabilize the ground state of the carboxylate, potentially requiring a higher energy input (i.e., higher temperature) to induce decarboxylation.

  • Potassium (K⁺): In contrast, K⁺ has a significantly larger ionic radius and a lower charge density. The bond it forms with the carboxylate is more ionic and less polarizing. This weaker interaction may lead to a lower activation energy for the decarboxylation process, suggesting that the potassium salt would decarboxylate at a lower temperature compared to the lithium salt.[1][2]

This trend is consistent with the general principles of the thermal stability of alkali metal salts with large, polarizable anions.[1][2] The smaller cation with higher charge density often leads to greater thermal stability.

Experimental Determination of Decarboxylation Temperature

To empirically validate the theoretical predictions, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the decarboxylation temperature of lithium and potassium benzothiazole-2-carboxylate salts using Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).

Experimental Protocol: TGA-DSC Analysis

This protocol is designed to be a self-validating system by including control experiments and ensuring instrument calibration.

1. Materials and Instrumentation:

  • Lithium benzothiazole-2-carboxylate

  • Potassium benzothiazole-2-carboxylate

  • High-purity nitrogen gas (for inert atmosphere)

  • Thermogravimetric Analyzer with simultaneous DSC capability (TGA-DSC)

  • Microbalance

  • Standard reference materials for TGA/DSC calibration (e.g., indium, zinc)

2. Instrument Calibration:

  • Calibrate the TGA-DSC instrument for temperature and heat flow using the appropriate standard reference materials according to the manufacturer's protocol. This ensures the accuracy of the measured transition temperatures.

3. Sample Preparation:

  • Accurately weigh 5-10 mg of the benzothiazole salt into a clean, tared TGA crucible (ceramic or aluminum).

  • Record the exact mass.

4. TGA-DSC Experimental Parameters:

  • Atmosphere: Nitrogen, with a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.[3] This heating rate is a common standard for such analyses.

  • Data Collection: Record mass loss (TGA), the derivative of mass loss (DTG), and heat flow (DSC) as a function of temperature.

5. Data Analysis:

  • TGA Curve: The TGA curve will show a step-wise mass loss corresponding to the loss of CO₂ upon decarboxylation. The onset temperature of this mass loss is a key indicator of the decarboxylation temperature.

  • DTG Curve: The peak of the DTG curve indicates the temperature at which the rate of mass loss is maximal.

  • DSC Curve: The DSC curve will show an endothermic or exothermic peak associated with the decarboxylation event. The onset temperature of this peak provides further confirmation of the transition temperature.

6. Control Experiment:

  • Run a blank experiment with an empty crucible to obtain a baseline for the instrument.

The following diagram illustrates the experimental workflow:

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output start Start calibrate Calibrate TGA-DSC start->calibrate prepare_sample Prepare & Weigh Sample calibrate->prepare_sample run_tga Run TGA-DSC Experiment prepare_sample->run_tga analyze_data Analyze TGA, DTG, & DSC Data run_tga->analyze_data determine_temp Determine Onset Decarboxylation Temperature analyze_data->determine_temp end End determine_temp->end

Caption: Experimental workflow for determining decarboxylation temperature.

Comparative Data Summary

ParameterLithium Benzothiazole-2-carboxylatePotassium Benzothiazole-2-carboxylate
Predicted Onset Decarboxylation Temp. HigherLower
Rationale High charge density of Li⁺ leads to stronger coordination with the carboxylate, increasing thermal stability.Lower charge density of K⁺ results in weaker coordination, facilitating earlier decarboxylation.
Experimental Onset (TGA) To be determined experimentallyTo be determined experimentally
Experimental Peak (DTG) To be determined experimentallyTo be determined experimentally
Experimental Onset (DSC) To be determined experimentallyTo be determined experimentally

Mechanistic Considerations

The decarboxylation of benzothiazole-2-carboxylic acid salts is believed to proceed through a mechanism involving the formation of a 2-benzothiazolyl anion intermediate. The stability of this intermediate can also be influenced by the counterion.

The following diagram illustrates the proposed decarboxylation mechanism:

mechanism reactant Benzothiazole-2-carboxylate Salt M⁺ = Li⁺ or K⁺ transition Transition State reactant->transition Δ (Heat) intermediate 2-Benzothiazolyl Anion Intermediate transition->intermediate - CO₂ product 2-Unsubstituted Benzothiazole + CO₂ intermediate->product Protonation (from solvent/trace water)

Sources

Safety Operating Guide

Personal protective equipment for handling Lithium;1,3-benzothiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Lithium 1,3-benzothiazole-2-carboxylate is a specialized organic salt often utilized as a synthetic intermediate or in electrolyte research. While specific Safety Data Sheets (SDS) for this exact salt are often limited, its hazard profile must be extrapolated from its parent moieties: the benzothiazole core (a known irritant and potential sensitizer) and the lithium cation (central nervous system active).

Core Hazard Directive: Treat this compound as a Class 2 Irritant (Skin/Eye) and a Respiratory Sensitizer . The primary vector of exposure is dust inhalation during weighing and transfer.

Component Hazard Analysis
MoietyPrimary HazardMechanism of Action
Benzothiazole Core Irritation / SensitizationNitrogen/Sulfur heterocycles can act as haptens, binding to skin proteins to induce allergic dermatitis or respiratory sensitization [1].[1]
Lithium Cation Systemic ToxicityReadily absorbed if ingested or inhaled. Chronic exposure affects kidney function and CNS (tremors) [2].
Carboxylate Salt HygroscopicityLikely to absorb atmospheric moisture, causing clumping and increasing the difficulty of handling, leading to potential spillage.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard "lab coat and glasses" are insufficient for organic salts with potential sensitization risks. The following PPE is non-negotiable.

Protection ZoneEquipment StandardTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are inadequate for fine powders. Goggles prevent airborne particulate from bypassing the lens during static-induced dusting.
Dermal (Hands) Nitrile Gloves (Min. 0.11 mm / 4 mil)Double-gloving recommended. Benzothiazoles are lipophilic; nitrile provides excellent permeation resistance (>480 min) compared to latex.
Respiratory N95 / P100 Respirator (if outside hood)If handling >100 mg outside a fume hood, a fit-tested respirator is required to prevent inhalation of the salt dust.
Body Lab Coat (High-neck, snap closure)Prevents accumulation of dust on street clothes. Tyvek sleeves are recommended for scale-up (>10g) operations.

Operational Protocol: Safe Handling & Solubilization

Phase A: Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

  • Static Control: Organic lithium salts are prone to static charge. Use an anti-static gun or polonium strip near the balance to prevent "flying powder" events.

Phase B: Step-by-Step Workflow
  • Preparation:

    • Clear the fume hood of incompatible solvents (strong acids/oxidizers).

    • Place a dark-colored spill mat on the work surface (provides contrast against the white powder).

    • Self-Validation Check: Verify waste container availability before opening the reagent bottle.

  • Weighing (The Critical Step):

    • Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weighing boat to avoid cross-contamination.

    • If the solid is clumped (hygroscopic effect), gently break it apart with a glass rod inside the boat, not the bottle.

    • Solvent Selection: This salt is likely soluble in polar aprotic solvents (DMSO, DMF) and water.

  • Solubilization:

    • Rule: Always add Solid to Solvent , never Solvent to Solid.

    • Slowly add the weighed powder to the stirring solvent.

    • Exotherm Note: Lithium salts can generate mild heat upon dissolution. Monitor temperature if working on a >50g scale.

  • Decontamination:

    • Wipe the balance area with a solvent-dampened tissue (Ethanol or Isopropanol) immediately after use.

    • Do not use compressed air to clean the balance; this aerosolizes the hazard.

Phase C: Emergency Response
  • Spill (Solid): Do not sweep. Cover with wet paper towels to suppress dust, then scoop into a hazardous waste bag.

  • Spill (Solution): Absorb with vermiculite or sand.

  • Eye Contact: Flush for 15 minutes. Note that benzothiazoles can cause stinging; do not stop flushing early.

Visual Workflow (DOT Diagram)

SafetyProtocol Risk 1. Risk Assessment (Irritant/Sensitizer) PPE 2. PPE Donning (Nitrile + Goggles) Risk->PPE Mandatory Controls 3. Eng. Controls (Fume Hood + Anti-Static) PPE->Controls Verify Airflow Action 4. Handling (Weighing & Dissolution) Controls->Action Execute Action->Controls If Spilled Waste 5. Disposal (Solid Chemical Waste) Action->Waste Segregate

Figure 1: Logical flow for handling Lithium 1,3-benzothiazole-2-carboxylate, emphasizing the dependency of action on proper engineering controls.

Disposal & Environmental Logistics[2][3]

Strict Prohibition: Under no circumstances should this compound be disposed of down the drain. Benzothiazoles are persistent in the environment and toxic to aquatic life [3].

Waste StreamClassificationPackaging Requirement
Solid Waste Hazardous Chemical Waste (Solid)Double-bagged in clear polyethylene. Label as "Lithium Organic Salt - Toxic."
Liquid Waste Organic Solvent WasteSegregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated).
Contaminated Debris Hazardous DebrisGloves, weigh boats, and paper towels must go into the solid chemical waste stream, not regular trash.

Disposal Logic: Although the lithium content is non-metallic (non-reactive), many municipal incinerators require "Lithium" to be flagged due to its effect on ash composition. Always declare the cation on the waste tag.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzothiazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Lithium). Retrieved from [Link]

  • Liao, C., et al. (2018). Occurrence of Benzothiazoles in Indoor Air and Dust. Environmental Science & Technology. Retrieved from [Link][2]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.